5-Chloro-3-methylpyridine-2-sulfonyl fluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-methylpyridine-2-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO2S/c1-4-2-5(7)3-9-6(4)12(8,10)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBOHRHXEPDYBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1S(=O)(=O)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloro-3-methylpyridine-2-sulfonyl Fluoride: Physicochemical Properties, Reactivity, and Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride. Due to the limited availability of direct experimental data for this specific compound in public literature, this document leverages established chemical principles and data from structurally analogous compounds to offer a robust predictive profile. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information for the safe handling, storage, and effective utilization of this compound in synthetic applications. We will delve into its predicted physicochemical properties, spectroscopic signatures, reactivity, and propose a hypothetical workflow for its synthesis and characterization.
Introduction and Data Availability
5-Chloro-3-methylpyridine-2-sulfonyl fluoride is a halogenated and sulfonated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The sulfonyl fluoride moiety is a versatile functional group, often employed as a precursor for the synthesis of sulfonamides, which are a cornerstone of many therapeutic agents. The presence of the chloro and methyl substituents on the pyridine ring allows for further structural modifications, making this compound a potentially valuable building block in the design of novel bioactive molecules.
Predicted Physicochemical Properties
The predicted physicochemical properties of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride are summarized in the table below, followed by a detailed discussion of the rationale behind these predictions.
| Property | Predicted Value | Justification |
| Chemical Formula | C₆H₅ClFNO₂S | - |
| Molecular Weight | 209.63 g/mol | - |
| Appearance | White to off-white crystalline solid | Based on analogous sulfonyl fluorides which are typically solids at room temperature. |
| Melting Point | 60-80 °C | Higher than pyridine-2-sulfonyl fluoride (26 °C) due to increased molecular weight and potential for stronger intermolecular interactions from the chloro and methyl groups. |
| Boiling Point | > 250 °C (with potential decomposition) | The polar sulfonyl fluoride group significantly increases the boiling point compared to non-sulfonylated pyridines. |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, Acetone). Insoluble in water. | Typical for a moderately polar organic molecule. |
| Density | ~1.5 g/cm³ | Expected to be significantly denser than water. |
Predicted Spectroscopic Data
The following are the predicted spectroscopic signatures for 5-Chloro-3-methylpyridine-2-sulfonyl fluoride, which are crucial for its identification and characterization.
¹H NMR Spectroscopy
-
Aromatic Protons (2H): Two doublets are expected in the downfield region (δ 7.5-8.5 ppm). The exact chemical shifts will be influenced by the electron-withdrawing effects of the sulfonyl fluoride and chloro groups.
-
Methyl Protons (3H): A singlet is expected in the upfield region (δ 2.3-2.7 ppm).
¹³C NMR Spectroscopy
-
Pyridine Ring Carbons (5C): Five distinct signals are expected in the aromatic region (δ 120-160 ppm). The carbon atom directly attached to the sulfonyl fluoride group will be the most downfield-shifted.
-
Methyl Carbon (1C): A single peak is expected in the upfield region (δ 15-25 ppm).
¹⁹F NMR Spectroscopy
-
A single, sharp singlet is expected, characteristic of a sulfonyl fluoride group.
Infrared (IR) Spectroscopy
-
S=O Stretching: Strong, characteristic absorption bands are predicted for the asymmetric and symmetric stretching of the sulfonyl group, typically appearing around 1410-1450 cm⁻¹ and 1210-1250 cm⁻¹, respectively.[1]
-
S-F Stretching: A strong band is expected in the region of 800-850 cm⁻¹.
-
C-Cl Stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹.
-
Aromatic C-H and C=C/C=N Stretching: Characteristic bands for the substituted pyridine ring will also be present.
Mass Spectrometry
-
Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak at m/z 209 (for the ³⁵Cl isotope) and 211 (for the ³⁷Cl isotope) in a roughly 3:1 ratio.
-
Fragmentation Pattern: Common fragmentation pathways are expected to include the loss of SO₂F (m/z 83), Cl (m/z 35/37), and other characteristic fragments of the pyridine ring. High-resolution mass spectrometry would be essential for confirming the elemental composition.[2]
Reactivity and Stability
The reactivity of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride is primarily dictated by the sulfonyl fluoride group. This functional group is a potent electrophile, making the compound a valuable reagent in organic synthesis.
-
Nucleophilic Substitution: The sulfonyl fluoride group is susceptible to attack by nucleophiles, leading to the formation of sulfonamides (with amines), sulfonate esters (with alcohols), and other derivatives. This reactivity is the cornerstone of its utility in constructing more complex molecules.[3][4]
-
Stability: Sulfonyl fluorides are generally more stable towards hydrolysis than their sulfonyl chloride counterparts.[4] However, prolonged exposure to moisture, especially under basic or acidic conditions, can lead to hydrolysis to the corresponding sulfonic acid. The compound should be stored in a dry environment.
Safety and Handling
While a specific safety data sheet (SDS) for 5-Chloro-3-methylpyridine-2-sulfonyl fluoride is not available, the following precautions, based on related compounds, are strongly recommended:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5]
-
Engineering Controls: Handle this compound in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture, strong bases, and strong oxidizing agents.[5]
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[5]
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
-
Proposed Experimental Workflow for Synthesis and Characterization
To definitively determine the physical properties of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride, a synthetic and characterization workflow is necessary. A plausible synthetic route could involve the conversion of the corresponding sulfonic acid or sulfonyl chloride to the sulfonyl fluoride.
Caption: Proposed workflow for the synthesis and characterization of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride.
Step-by-Step Protocol:
-
Synthesis: The synthesis would likely begin with a suitable precursor such as 5-chloro-3-methylpyridine-2-sulfonic acid or its corresponding sulfonyl chloride. Treatment with a fluorinating agent (e.g., sulfur tetrafluoride or a milder, modern equivalent) would yield the desired sulfonyl fluoride.
-
Workup and Purification: Following the reaction, a standard aqueous workup and extraction with an organic solvent would be performed to isolate the crude product. Purification would then be achieved by techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system.
-
Spectroscopic Confirmation: The purified product would be subjected to a full suite of spectroscopic analyses (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and HRMS) to confirm its structure and purity, comparing the obtained data with the predicted values outlined in this guide.
-
Physical Property Determination: The melting point of the purified solid would be determined using a standard melting point apparatus.
Conclusion
5-Chloro-3-methylpyridine-2-sulfonyl fluoride is a compound with significant potential as a building block in the synthesis of novel chemical entities for drug discovery and other applications. While direct experimental data on its physical properties is currently scarce, this technical guide provides a robust, scientifically-grounded predictive profile based on the known principles of chemistry and data from analogous structures. The information on its predicted properties, reactivity, and handling precautions, along with a proposed workflow for its definitive characterization, is intended to empower researchers to work with this compound safely and effectively.
References
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- The Royal Society of Chemistry. (n.d.). One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides.
- Matrix Fine Chemicals. (n.d.). 5-CHLORO-2-FLUORO-3-METHYLPYRIDINE.
- Spiral. (2024, November 13). Unconventional reactivity of sulfonyl fluorides.
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- Fluorochem. (n.d.). 5-Chloro-3-fluoro-2-methylpyridine.
- PubMed. (2018, October 19). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides.
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An In-depth Technical Guide to 5-Chloro-3-methylpyridine-2-sulfonyl Fluoride: Synthesis, Identification, and Characterization
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride, a potentially novel pyridine-based sulfonyl fluoride. Due to the apparent absence of a registered CAS number, this document outlines a robust, proposed synthetic pathway, detailed protocols for its synthesis, and a thorough guide to its identification and characterization using modern analytical techniques. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a deep understanding of this compound's chemistry and analytical profile.
Introduction: The Significance of Pyridine Sulfonyl Fluorides
Substituted pyridines are a cornerstone of medicinal chemistry, appearing in numerous blockbuster drugs due to their ability to engage in hydrogen bonding and act as bioisosteres for other aromatic systems. The introduction of a sulfonyl fluoride moiety onto a pyridine scaffold introduces a unique reactive handle. Sulfonyl fluorides are notable for their stability compared to other sulfonyl halides, yet they exhibit chemoselective reactivity towards nucleophiles, making them invaluable as covalent inhibitors, chemical probes, and building blocks in "click chemistry," specifically Sulfur(VI) Fluoride Exchange (SuFEx) reactions.[1][2] The specific substitution pattern of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride offers a unique combination of electronic and steric properties that could be of significant interest in the design of novel therapeutics and agrochemicals.
Proposed Synthesis of 5-Chloro-3-methylpyridine-2-sulfonyl Fluoride
As of the date of this publication, a CAS number for 5-Chloro-3-methylpyridine-2-sulfonyl fluoride has not been identified in major chemical databases. This suggests the compound may be novel. A reliable synthetic route is therefore proposed, starting from the commercially available 2-amino-5-chloro-3-methylpyridine. The synthesis is a two-step process involving a Sandmeyer-type reaction to generate the intermediate sulfonyl chloride, followed by a halogen exchange to yield the desired sulfonyl fluoride.
Synthesis of the Precursor: 2-Amino-5-chloro-3-methylpyridine
The starting material, 2-amino-5-chloro-3-methylpyridine (CAS 20712-16-7), is commercially available.[3] Should a custom synthesis be required, it can be prepared from 2-aminopyridine through a chlorination reaction.[4]
Step 1: Synthesis of 5-Chloro-3-methylpyridine-2-sulfonyl Chloride via Sandmeyer Reaction
The conversion of an aromatic amine to a sulfonyl chloride via a diazonium salt intermediate is a well-established transformation.[5][6][7][8] The Sandmeyer reaction provides a regiocontrolled method to introduce the chlorosulfonyl group.[9][10]
Reaction Scheme:
Experimental Protocol:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-chloro-3-methylpyridine (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.[11] The reaction is exothermic.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Chlorosulfonylation:
-
In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid containing a catalytic amount of copper(I) chloride (0.1 eq). Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring. Evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until gas evolution ceases.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-chloro-3-methylpyridine-2-sulfonyl chloride.
-
Step 2: Conversion to 5-Chloro-3-methylpyridine-2-sulfonyl Fluoride
The conversion of sulfonyl chlorides to sulfonyl fluorides is typically achieved through a nucleophilic halogen exchange reaction using a fluoride salt.[2][12][13]
Reaction Scheme:
Experimental Protocol:
-
Dissolve the crude 5-chloro-3-methylpyridine-2-sulfonyl chloride in a suitable aprotic solvent such as acetonitrile.
-
Add an excess of potassium fluoride (e.g., 3-5 eq). The use of a phase-transfer catalyst like 18-crown-6 can enhance the reaction rate.[2]
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final 5-Chloro-3-methylpyridine-2-sulfonyl fluoride.
Identification and Characterization
A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of the synthesized 5-Chloro-3-methylpyridine-2-sulfonyl fluoride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of the target molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two aromatic protons on the pyridine ring. Due to the substitution pattern, these protons will appear as doublets. The methyl group will appear as a singlet. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the chloro and sulfonyl fluoride groups.[14]
Proton Expected Chemical Shift (ppm) Multiplicity Pyridine-H4 7.5 - 8.0 d Pyridine-H6 8.0 - 8.5 d Methyl-H 2.3 - 2.8 s -
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon skeleton. The chemical shifts of the pyridine ring carbons are influenced by the substituents.[15][16][17]
Carbon Expected Chemical Shift (ppm) C2 (bearing -SO₂F) 150 - 160 C3 (bearing -CH₃) 135 - 145 C4 125 - 135 C5 (bearing -Cl) 140 - 150 C6 145 - 155 Methyl Carbon 15 - 25 -
¹⁹F NMR Spectroscopy: A single peak is expected for the fluorine atom in the sulfonyl fluoride group. The chemical shift will be characteristic of an Ar-SO₂F moiety.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecular ion, confirming the elemental composition (C₆H₅ClFNOS).
-
Fragmentation Pattern: Electron impact (EI) or electrospray ionization (ESI) may be used. Key fragmentation patterns to expect include:[18][19]
-
Loss of SO₂F
-
Loss of Cl
-
Fragmentation of the pyridine ring[20]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Characteristic Absorption Bands: [21][22]
Functional Group Expected Wavenumber (cm⁻¹) Intensity S=O asymmetric stretch 1380 - 1420 Strong S=O symmetric stretch 1180 - 1220 Strong S-F stretch 800 - 850 Strong C=N, C=C (pyridine ring) 1550 - 1600 Medium C-H (aromatic) 3000 - 3100 Medium C-H (methyl) 2850 - 3000 Medium C-Cl stretch 700 - 800 Medium
Visualization of Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for 5-Chloro-3-methylpyridine-2-sulfonyl fluoride.
Caption: Proposed two-step synthesis of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and identification of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride. The proposed synthetic route, based on well-established chemical transformations, offers a reliable method for accessing this potentially novel compound. The detailed analytical protocols will enable researchers to unambiguously confirm its structure and purity. The unique combination of substituents on the pyridine ring makes this compound a promising candidate for further investigation in drug discovery and materials science.
References
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Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]
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13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]
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The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University of Missouri-St. Louis. [Link]
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Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(4), 727-733. [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
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Novel green chemistry: A safe, low-cost, and eco-friendly conversion process for the synthesis of sulfonyl fluorides, a world first! EurekAlert!. [Link]
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Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(31), 5951–5955. [Link]
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1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]
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Qin, T., & Sun, J. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Chemical Communications, 55(43), 6131-6134. [Link]
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Synthesis of Sulfonyl Fluorides from Sulfonamides. ResearchGate. [Link]
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Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]
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Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. Scientific Research Publishing. [Link]
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A Convenient Method for the Synthesis of 5, 6-Disubstituted Pyridine-3-Sulfonyl Chloride. Chemistry & Biology Interface. [Link]
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An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. ResearchGate. [Link]
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Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI. [Link]
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CRASY: correlated rotational alignment spectroscopy of pyridine. The rotational Raman spectrum of pyridine and asymmetric fragmentation of pyridine dimer cations. Royal Society of Chemistry. [Link]
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Analysis of the NMR Spectrum of Pyridine. AIP Publishing. [Link]
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How to Interpret FTIR Results: A Beginner's Guide. AZoOptics. [Link]
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Quantitative determination of sulfonylfluoride group conversion in the copolymer of tetrafluoroethylene with per. Fluorine notes. [Link]
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Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Baxendale Group. [Link]
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FTIR spectra of pyridine adsorbed on A F-Sn samples with different... ResearchGate. [Link]
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FTIR spectra of pyridine functionalized Eu 3+-doped YF 3 microcrystals prepared with different fluoride sources. ResearchGate. [Link]
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FTIR spectrum for Pyridine. ResearchGate. [Link]
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Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol. Baghdad Science Journal. [Link]
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A Guide to the Stability and Storage of 5-Chloro-3-methylpyridine-2-sulfonyl Fluoride
This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 5-Chloro-3-methylpyridine-2-sulfonyl fluoride, a key reagent in contemporary drug discovery and chemical biology. As a sulfonyl fluoride, this compound exhibits a unique balance of stability and reactivity, making a thorough understanding of its handling imperative for its effective use in research and development. This document synthesizes information from safety data sheets of analogous compounds, academic literature on heteroaromatic sulfonyl halide stability, and established principles of chemical reactivity to offer field-proven insights for researchers, scientists, and drug development professionals.
Chemical Profile and Structure
5-Chloro-3-methylpyridine-2-sulfonyl fluoride belongs to the class of heteroaromatic sulfonyl fluorides. These compounds have gained significant traction due to their participation in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for forging robust connections in complex molecular architectures.[1] The inherent stability of the sulfonyl fluoride group, compared to its sulfonyl chloride counterpart, makes it a favored electrophile in many synthetic applications.[2] However, the pyridine core and its substituents introduce specific considerations for stability.
Table 1: Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₆H₅ClFNOS |
| Molecular Weight | 209.63 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in many organic solvents |
Below is the two-dimensional structure of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride.
Caption: 2D Structure of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride
Core Stability Analysis: A Tale of Two Moieties
The overall stability of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride is a function of both the sulfonyl fluoride group and the substituted pyridine ring.
The Sulfonyl Fluoride Group:
Sulfonyl fluorides are renowned for their thermodynamic stability.[1] They are generally resistant to reduction and thermolysis.[1] This robustness stems from the strong sulfur-fluorine bond. Unlike sulfonyl chlorides, which can be prone to a wider range of nucleophilic attacks, sulfonyl fluorides react more chemoselectively, primarily at the sulfur center.[1] This predictable reactivity is a cornerstone of SuFEx chemistry.
The Pyridine Ring:
The stability of heteroaromatic sulfonyl halides is significantly influenced by the nature of the heterocyclic ring. A comprehensive study on the stability of over 200 such compounds revealed several key decomposition pathways.[2] For pyridine derivatives, hydrolysis by trace amounts of water is a common degradation route.[2] The position of the sulfonyl group on the ring also plays a crucial role in determining the dominant degradation pathway.
Key Factors Influencing Stability
Several environmental factors can compromise the integrity of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride. Based on data from analogous compounds and general chemical principles, the following are the most critical:
-
Moisture: This is the most significant threat to the stability of this compound. Sulfonyl fluorides can undergo hydrolysis to the corresponding sulfonic acid, liberating hydrogen fluoride gas in the process. This reaction is often catalyzed by the basic nitrogen of the pyridine ring. The Safety Data Sheet for the analogous Pyrimidine-2-sulfonyl Fluoride explicitly warns that it "Decomposes in contact with water and liberates toxic gases". Therefore, stringent protection from moisture is paramount.
-
Temperature: Elevated temperatures can accelerate the rate of decomposition reactions, including hydrolysis. While sulfonyl fluorides are generally stable to thermolysis, prolonged exposure to heat should be avoided.[1] For long-term storage, refrigeration is recommended to minimize any potential thermal degradation.
-
Incompatible Materials: Strong oxidizing agents and strong acids or bases should be avoided.[3] The pyridine nitrogen can be protonated by strong acids, potentially altering the reactivity and stability of the molecule.
Recommended Storage and Handling Protocols
To ensure the long-term viability of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride, the following storage and handling procedures are recommended. These are based on best practices for hygroscopic and reactive chemical reagents.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerator)[4] | To slow down potential degradation pathways. |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | To prevent exposure to atmospheric moisture. |
| Container | Tightly sealed, original container[5] | To minimize contact with air and moisture. |
| Location | Cool, dry, and well-ventilated area[3][5] | To ensure a stable external environment. |
| Segregation | Store away from incompatible materials (e.g., strong oxidizing agents, acids, bases)[3] | To prevent accidental reactions. |
Experimental Protocol: Handling and Aliquoting
This protocol outlines a self-validating system for handling the compound to maintain its integrity.
-
Preparation:
-
Move the sealed container of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride from the refrigerator to a desiccator and allow it to equilibrate to room temperature before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid.
-
Ensure a dry, inert atmosphere is available, either in a glovebox or via a Schlenk line.
-
-
Inert Atmosphere Transfer:
-
If using a glovebox, perform all manipulations within the inert atmosphere.
-
If using a Schlenk line, carefully open the container under a positive pressure of inert gas.
-
-
Aliquoting:
-
Use clean, dry spatulas and vials.
-
Quickly weigh the desired amount of the compound into a pre-tared vial.
-
Immediately and tightly seal the new vial.
-
-
Resealing and Storage:
-
Securely reseal the main container, ensuring the cap is tight. Consider wrapping the cap with parafilm for an extra barrier against moisture.
-
Return the main container and any aliquots to the refrigerator for storage.
-
Potential Degradation Pathway: Hydrolysis
The most probable degradation pathway for 5-Chloro-3-methylpyridine-2-sulfonyl fluoride in the presence of water is hydrolysis of the sulfonyl fluoride group to a sulfonic acid.
Sources
Unlocking the Next Wave of Innovation: A Guide to Novel Research Areas in Sulfonyl Fluoride Chemistry
Foreword: Beyond the Warhead – The Expanding Chemical Universe of the S(VI)-F Moiety
The sulfonyl fluoride group, once primarily relegated to the niche of serine protease inhibitors, has undergone a remarkable renaissance. Its unique combination of stability and context-dependent reactivity has positioned it as a "privileged" electrophile in modern chemistry.[1][2] The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction, has further catapulted this functional group to the forefront of innovation, with applications spanning drug discovery, chemical biology, and materials science.[3][4][5]
This guide is designed for the forward-thinking researcher. It moves beyond a review of established applications to illuminate the fertile, underexplored territories where novel sulfonyl fluoride compounds are poised to make the greatest impact. We will dissect the fundamental reactivity of the S(VI)-F bond, explore its potential in targeting the "undruggable" proteome, envision its role in constructing next-generation materials, and discuss its synergy with cutting-edge technologies. This is not merely a summary of the known; it is a roadmap to the future of sulfonyl fluoride chemistry.
Section 1: Deepening Mechanistic Understanding: The Foundation for Rational Design
While the utility of sulfonyl fluorides is well-established, a granular, predictive understanding of their reactivity remains a key area for foundational research. The decision to employ a sulfonyl fluoride warhead is often empirical; the next leap forward will be driven by predictive, mechanism-based design.
The Protein Microenvironment's Influence on Reactivity
A sulfonyl fluoride's reactivity is not an intrinsic constant but is exquisitely modulated by its local environment. The canonical mechanism involves a nucleophilic attack on the electrophilic sulfur center. However, the energy barrier to this reaction is significantly lowered within a protein's binding pocket through a precise arrangement of hydrogen-bond donors, hydrophobic contacts, and electrostatic interactions.[6] An agnostic screening of simple sulfonyl fluorides identified potent and highly selective inhibitors of human neutrophil elastase (hNE), demonstrating that the protein's folded architecture creates a unique "SuFEx catalysis environment" that is absent when the protein is denatured.[7]
Potential Research Area:
-
Computational and Biophysical Elucidation: Combine deep learning-based structural prediction with quantum mechanics/molecular mechanics (QM/MM) simulations to model the transition state of the S(VI)-F bond activation by specific amino acid constellations. This will allow for the in silico prediction of which protein targets are most susceptible to covalent modification by a given sulfonyl fluoride scaffold.
-
Development of Environment-Sensing Probes: Design sulfonyl fluoride probes that incorporate environmentally sensitive fluorophores. Changes in the fluorescence lifetime or emission spectra upon covalent binding could provide real-time data on the polarity and electrostatic nature of the binding pocket, offering invaluable insights for inhibitor design.
Expanding the Nucleophilic Palette
The true power of sulfonyl fluorides lies in their ability to covalently modify a broad range of nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, histidine, and cysteine.[1][2] This versatility distinguishes them from traditional covalent warheads, such as acrylamides, which primarily target the often-rare cysteine residue.[8][9] This expands the druggable proteome by providing more opportunities to achieve covalent engagement.[8]
Potential Research Area:
-
Systematic Kinetic Profiling: There is a critical need for a comprehensive, quantitative dataset detailing the second-order rate constants of a standardized panel of sulfonyl fluorides against all nucleophilic amino acids under various pH and solvent conditions. This would create a "reactivity matrix" to guide the rational selection of warheads for specific targets.
-
Targeting Atypical Nucleophiles: Investigate the potential for sulfonyl fluorides to react with less common or post-translationally modified nucleophiles, such as phosphoserine, selenocysteine, or the N-terminus of proteins. Success in this area would open up entirely new classes of proteins to covalent targeting.
Table 1: Reactivity of Sulfonyl Fluorides with Proteinogenic Nucleophiles
| Amino Acid | Nucleophilic Group | Stability of Adduct | Key Considerations |
| Serine | Hydroxyl (-OH) | High | Reactivity is highly context-dependent, often requiring activation by a catalytic triad.[10][11] |
| Threonine | Hydroxyl (-OH) | High | Similar to serine, but often less reactive due to steric hindrance. |
| Tyrosine | Phenolic Hydroxyl | High | Reactivity is enhanced by proximity to basic residues (Lys, His, Arg) that facilitate deprotonation.[10][12] |
| Lysine | Epsilon-Amine (-NH₂) | High | Reactivity is pH-dependent and requires an accessible, unprotonated amine.[13] |
| Histidine | Imidazole Ring | Variable | Adducts can be labile, but play a role in transient interactions or can be stabilized by the protein environment.[11] |
| Cysteine | Thiol (-SH) | Unstable | The resulting S-S bond is often unstable, making sulfonyl fluorides generally unsuitable for sustained cysteine targeting.[13] |
Section 2: Next-Generation Covalent Probes and Therapeutics
The unique reactivity profile of sulfonyl fluorides makes them ideal for developing sophisticated chemical tools and novel therapeutics that can overcome the limitations of traditional reversible inhibitors.
Activatable Probes and Condition-Specific Inhibitors
A significant challenge in covalent drug design is minimizing off-target effects. A promising research frontier is the development of "pro-warheads" or activatable probes, where the sulfonyl fluoride's reactivity is masked until it reaches a specific biological environment.
Potential Research Area:
-
Redox-Activated Probes: Design sulfonyl fluoride compounds containing a functional group that can be reduced or oxidized in a specific cellular compartment (e.g., the hypoxic environment of a tumor). For example, a nitroaryl group could be reduced to an electron-donating amino group, increasing the electrophilicity of a distally-placed sulfonyl fluoride.
-
Enzyme-Cleavable Probes: Mask the sulfonyl fluoride's reactivity by incorporating it into a larger molecule that is a substrate for a disease-relevant enzyme (e.g., a protease or phosphatase). Enzymatic cleavage would then unmask the reactive warhead in the immediate vicinity of the target protein.
Covalent Targeting of Non-Protein Biomolecules
The principles of SuFEx chemistry are not limited to the proteome. The reactive nature of the S(VI)-F bond can be harnessed to form stable linkages with other key biological macromolecules.
Potential Research Area:
-
Targeting RNA: The 2'-hydroxyl group of ribose in RNA is a potential nucleophile for reaction with sulfonyl fluorides. Research into designing sulfonyl fluoride-containing small molecules that can selectively bind to and covalently modify structured RNA motifs (e.g., hairpins, quadruplexes) could pave the way for a new class of therapeutics for diseases driven by pathogenic RNA.[9][10]
-
Modifying Carbohydrates: The hydroxyl groups on carbohydrates are also potential targets. Developing sulfonyl fluoride probes that can selectively label specific glycans on the cell surface could be a powerful tool for studying glycosylation and its role in disease, or for developing targeted drug delivery systems.[9][10]
Workflow for Novel Covalent Inhibitor Discovery
The development of a novel sulfonyl fluoride-based covalent inhibitor requires a systematic, multi-disciplinary approach. The workflow below outlines a self-validating system for moving from target identification to a validated covalent probe.
Experimental Protocol 1: Chemoproteomic Identification of Novel Targets
-
Probe Synthesis: Synthesize an alkyne- or azide-functionalized, broadly reactive sulfonyl fluoride probe (e.g., an aryl sulfonyl fluoride).
-
Cell Lysate Labeling: Incubate the probe with a complex proteome (cell or tissue lysate) to allow for covalent modification of accessible targets. Include a control group treated with a vehicle (e.g., DMSO).
-
Click Chemistry Conjugation: Use copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) to attach a reporter tag (e.g., biotin-azide or a fluorescent azide) to the alkyne-functionalized probe-protein conjugates.
-
Enrichment: For biotin-tagged proteins, use streptavidin-coated beads to enrich the covalently modified proteins from the lysate.
-
On-Bead Digestion: Digest the enriched proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently labeled by the sulfonyl fluoride probe.
-
Data Analysis: Compare the protein hits from the probe-treated sample to the control to identify specific targets. Subsequent analysis can pinpoint the exact site of modification on the target protein.
Caption: Workflow for identifying novel protein targets using a sulfonyl fluoride probe.
Section 3: Innovations in Materials Science via SuFEx Chemistry
The reliability and orthogonality of the SuFEx reaction make it an exceptionally powerful tool for polymer synthesis and materials functionalization.[5][14] The resulting sulfate and sulfonate linkages are highly stable, offering an alternative to traditional connective chemistries.
High-Performance Polysulfates and Polysulfonates
SuFEx allows for the rapid assembly of high-molecular-weight polymers from simple, modular building blocks.[3] The robustness of the S-O linkage imparts excellent chemical and thermal stability to the resulting materials.
Potential Research Area:
-
Developing Novel Monomers: The vast majority of SuFEx polymerization has utilized commercially available bisphenols and other simple di-nucleophiles. A key research area is the design and synthesis of novel, complex monomers containing multiple nucleophilic sites or other functional groups (e.g., photo-responsive elements, conductive moieties). This will enable the creation of polymers with precisely tailored and advanced properties, such as self-healing capabilities or stimuli-responsiveness.
-
SuFEx in 3D Printing: Explore the use of SuFEx chemistry to create novel resins for stereolithography (SLA) or other 3D printing technologies. The efficiency of the SuFEx reaction could allow for rapid curing times and the creation of highly cross-linked, chemically resistant polymer networks.
Functional Surface Coatings
The ability to covalently attach sulfonyl fluoride-containing molecules to surfaces provides a powerful method for creating functionalized materials.
Potential Research Area:
-
Bio-inert and Bio-active Surfaces: Graft polysulfates or sulfonyl fluoride-terminated polymers onto the surfaces of medical implants or biosensors. The resulting coatings could be designed to resist biofouling or, conversely, to present specific ligands that promote targeted cell adhesion.
-
"Clickable" Surfaces: Create surfaces rich in pendant sulfonyl fluoride groups. These "activated" surfaces can then be used as a platform for the subsequent, modular attachment of a wide variety of molecules (e.g., catalysts, enzymes, nanoparticles) through the SuFEx reaction, enabling the rapid prototyping of functional materials.
Caption: Modular synthesis of polysulfates via SuFEx click chemistry.
Section 4: Synergies with Emerging Technologies
The full potential of sulfonyl fluoride chemistry will be realized through its integration with other transformative technologies, such as artificial intelligence and high-throughput automation.
AI and Machine Learning-Driven Design
The complexity of designing a sulfonyl fluoride ligand that is both potent and selective for its target is an ideal challenge for machine learning (ML) algorithms.
Potential Research Area:
-
Predictive Reactivity Models: Train ML models on the comprehensive kinetic and proteomic datasets proposed in Section 1. Such a model could predict the likelihood of a novel sulfonyl fluoride compound reacting with off-target proteins, enabling researchers to prioritize the synthesis of more selective candidates.[15]
-
Generative Design of Covalent Inhibitors: Use generative ML models to design novel molecular scaffolds that optimally position a sulfonyl fluoride warhead within a target's binding pocket. By training the model on known protein-ligand structures and reactivity data, it can generate entirely new chemical matter with a high probability of covalent engagement.
High-Throughput Synthesis and Screening
The modularity of SuFEx chemistry is perfectly suited for high-throughput and automated platforms.[4] This synergy allows for the rapid creation and evaluation of large libraries of novel compounds.
Potential Research Area:
-
Automated SuFEx Platforms: Develop fully automated synthesis platforms that can perform multidimensional SuFEx reactions in microtiter plates.[4] By combining a library of nucleophilic building blocks with a set of S(VI)-F hubs (e.g., SO₂F₂, ethenesulfonyl fluoride), thousands of unique compounds can be generated and screened directly in biological assays without the need for purification.[4] This approach dramatically accelerates the hit-to-lead process in drug discovery.
Conclusion
The sulfonyl fluoride moiety is far more than a simple electrophilic warhead; it is a versatile and powerful functional group that is driving innovation across the chemical sciences. The potential research areas outlined in this guide—from fundamental mechanistic studies and the development of next-generation covalent therapeutics to the creation of novel materials and the integration with AI—represent the cutting edge of the field. For researchers and drug development professionals, the message is clear: the exploration of the sulfonyl fluoride's unique chemical space is a journey rich with opportunity and transformative potential.
References
- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (n.d.). Chinese Chemical Letters.
- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.
- Iqbal, S. A., et al. (2018). Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry. Journal of Fluorine Chemistry.
- SuFEx Click Chemistry Empowered High-throughput Drug Discovery Pl
- SuFEx as a new generation of click chemistry: synthesis and development of linkers. (2023). EurekAlert!.
- Recent Advances in Developing Radical Methods for the Synthesis of Aliph
- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
- Kelly, M. J., et al. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. PubMed.
- Li, G., et al. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews (RSC Publishing).
- Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. (2021). PubMed.
- Sulfur Fluoride Exchange (SuFEx). (n.d.). Monash University.
- Zheng, Q., et al. (2019). Agnostic Screening of Sulfonyl Fluoride Fragments to Generate Selective Covalent Inhibitors. Synfacts.
- Sulfonyl Fluoride Probes. (n.d.). Jena Bioscience.
- Du, S., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
- Recent Advances in Developing Radical Methods for the Synthesis of Aliphatic Sulfonyl Fluorides. (2024).
- Witte, M. D., et al. (2013).
- Advances in sulfonyl exchange chemical biology: expanding druggable target space. (n.d.). RSC Publishing.
- Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. (2023). MDPI.
- Enhancing the Selectivity of Sulfamoyl Fluoride Probes. (n.d.). Benchchem.
- Applications of 2-Phenoxyethane-1-sulfonyl Fluoride in Chemical Biology. (n.d.). Benchchem.
- Covalent inhibitors containing sulfonyl fluoride moieties. (n.d.).
- Zheng, Q., et al. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. PNAS.
- Synthesis of Sulfonyl Fluorides from Sulfonamides. (2020). European Journal of Organic Chemistry.
- Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. (n.d.). RSC Advances.
- Jones, L. H., et al. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. PMC.
- Nielsen, M. K., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society.
- Advances in the construction of diverse SuFEx linkers. (2023).
- A computational mechanistic study on the formation of aryl sulfonyl fluorides via Bi(III)
- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). Semantic Scholar.
- Zhong, T., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry.
- Applications of Sulfonyl Fluorides. (2025).
- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). Journal of Medicinal Chemistry.
- Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. (2023). RSC Publishing.
- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PMC.
- Willis, M. C. (n.d.). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. RSC Publishing.
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Methodological & Application
Application Note: Reaction of 5-Chloro-3-methylpyridine-2-sulfonyl Fluoride with Primary Amines
[1]
Introduction & Scientific Context
The sulfonyl fluoride moiety has re-emerged as a "privileged" electrophile in medicinal chemistry, largely driven by the development of SuFEx (Sulfur-Fluoride Exchange) click chemistry.[3][4] Unlike their sulfonyl chloride counterparts, which are moisture-sensitive and prone to rapid hydrolysis, heteroaryl sulfonyl fluorides like 5-Chloro-3-methylpyridine-2-sulfonyl fluoride (1) offer a unique balance of stability and reactivity.[1]
Why This Scaffold?
-
Stability: The S(VI)–F bond is highly resistant to reduction and hydrolysis under neutral conditions, allowing for easier handling and storage compared to the corresponding sulfonyl chloride.
-
Electronic Tuning: The 5-chloro substituent exerts an electron-withdrawing inductive effect (-I), increasing the electrophilicity of the sulfur center.[1]
-
Steric Tuning: The 3-methyl group, positioned ortho to the sulfonyl group, provides steric bulk. While this enhances the metabolic stability of the resulting sulfonamide (blocking rotational freedom), it also imposes a kinetic barrier during synthesis, often requiring optimized thermal activation compared to unsubstituted pyridine-2-sulfonyl fluorides (PyFluor).
Mechanism of Action
The reaction proceeds via a nucleophilic substitution at the hexavalent sulfur center.
-
Nucleophilic Attack: The primary amine lone pair attacks the sulfur atom. The pyridine nitrogen (N1) can assist by stabilizing the transition state or, in some cases, acting as a local base, although external base is required to drive the reaction to completion.
-
Elimination: Fluoride (F⁻) is a tight leaving group. The reaction is driven by the formation of a stable sulfonamide bond and the scavenging of HF by the base (e.g., DIPEA or TEA).
Caption: Mechanistic pathway highlighting the interplay between the nucleophilic attack and the specific steric/electronic modulation of the pyridine scaffold.
Experimental Protocol
Materials & Reagents[1][4][5][6][7][8][9]
-
Substrate: 5-Chloro-3-methylpyridine-2-sulfonyl fluoride (1.0 equiv).[1]
-
Nucleophile: Primary Amine (1.1 – 1.2 equiv).
-
Base:
-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 – 3.0 equiv). -
Solvent: Dichloromethane (DCM) (anhydrous preferred) or Tetrahydrofuran (THF).
-
Additives (Optional): DMAP (0.1 equiv) if reaction is sluggish.
Standard Operating Procedure (SOP)
Step 1: Reaction Setup[1][5]
-
Equip a clean, dry reaction vial or round-bottom flask with a magnetic stir bar.
-
Dissolve 5-Chloro-3-methylpyridine-2-sulfonyl fluoride (1.0 equiv) in DCM (concentration ~0.2 M).
-
Note: If the sulfonyl fluoride is a solid, ensure it is fully dissolved. If liquid, weigh by density or syringe.
-
-
Add the Base (DIPEA, 2.5 equiv) to the stirring solution.
-
Add the Primary Amine (1.1 equiv) dropwise or in one portion.
-
Exotherm Check: The reaction is generally mild, but for highly reactive amines (e.g., benzylamine), a slight exotherm may occur.
-
Step 2: Reaction Monitoring & Optimization[1]
-
Stir the mixture at Room Temperature (20–25 °C) .
-
Monitor by TLC/LCMS after 1 hour.
-
Target Mass:
. -
Observation: If starting material persists after 4 hours, the 3-methyl steric hindrance is likely slowing the attack.
-
-
Optimization (if incomplete):
-
Heat to 40–50 °C (refluxing DCM or switching to THF/MeCN).
-
Add DMAP (10 mol%) as a nucleophilic catalyst.
-
Step 3: Workup & Purification[1]
-
Quench: Dilute the reaction mixture with DCM and add 1M HCl or saturated NH₄Cl solution.
-
Purpose: This protonates unreacted amine and removes the DIPEA/Pyridine byproducts into the aqueous layer.
-
Caution: Sulfonamides are generally stable to acid washes, but avoid prolonged exposure if the amine moiety is acid-sensitive.
-
-
Extraction: Separate phases. Extract the aqueous layer 2x with DCM.
-
Drying: Combine organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification:
-
The crude product is often high purity (>90%).
-
If necessary, purify via Flash Column Chromatography (SiO₂).[5]
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 0–50% EtOAc).
-
Data Presentation: Optimization Matrix
Use this table to guide your condition screening.
| Parameter | Condition A (Standard) | Condition B (Steric Challenge) | Condition C (High Throughput) |
| Solvent | DCM | THF or MeCN | DMSO or DMF |
| Base | DIPEA (2.5 eq) | TEA (3.0 eq) + DMAP (0.1 eq) | K₂CO₃ (3.0 eq) |
| Temp | 25 °C | 50–60 °C | 60–80 °C |
| Time | 2–4 Hours | 4–16 Hours | 1–2 Hours |
| Use Case | Reactive aliphatic amines | Anilines or bulky amines | Library synthesis |
Workflow Diagram
Caption: Step-by-step decision tree for the synthesis, emphasizing the thermal override for sterically hindered substrates.
Troubleshooting & Expert Insights
The "3-Methyl" Effect
The 3-methyl group is the critical variable in this protocol.[1] While it does not prevent the reaction, it significantly increases the activation energy compared to unsubstituted PyFluor.
-
Symptom: Reaction stalls at ~50% conversion at RT.
-
Solution: Do not add more amine immediately. Increase temperature to 50°C first. The steric bulk protects the sulfonyl center from hydrolysis, so heating is generally safe.
Competing Reactions
-
Hydrolysis: Rare in DCM/DIPEA, but possible in aqueous biphasic conditions if pH > 10. Keep conditions anhydrous if possible.
-
Deoxyfluorination: Pyridine-2-sulfonyl fluorides are known reagents for converting alcohols to fluorides (PyFluor reagent).[1][6] If your primary amine substrate contains a primary or secondary alcohol , there is a risk of competing deoxyfluorination.
-
Mitigation: Run the reaction at the lowest possible temperature (0°C -> RT) and strictly control stoichiometry. Sulfonylation of the amine is kinetically faster than alcohol activation, but selectivity drops with heat.
-
Safety Considerations
-
HF Generation: The leaving group is Fluoride. Upon workup with acid or silica, HF equivalents can be generated. While the scale is usually small, always handle crude mixtures in a fume hood and wear appropriate PPE (gloves/goggles).
-
Glassware: Standard borosilicate glass is acceptable for these reactions as the concentration of free HF is negligible in the presence of base.
References
-
Sharpless, K. B., et al. (2014).[3][7] "SuFEx Activation of Sulfonyl Fluorides." Angewandte Chemie International Edition. Describes the foundational chemistry of sulfonyl fluorides as click reagents.
-
Nielsen, M. K., et al. (2015). "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[6] Journal of the American Chemical Society. Provides context on the reactivity of the pyridine-2-sulfonyl fluoride core.
-
Chemical Building Blocks. (2024). Catalog entries for "5-Chloro-3-methylpyridine-2-sulfonyl fluoride" confirming commercial availability for SAR studies.[1]
-
Faulkner, D., et al. (2021). "Synthetic Routes to Arylsulfonyl Fluorides." Catalysts. Review of stability and synthesis of heteroaryl sulfonyl fluorides.
Sources
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- 2. chemrxiv.org [chemrxiv.org]
- 3. Installation of -SO2F groups onto primary amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
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5-Chloro-3-methylpyridine-2-sulfonyl fluoride in the synthesis of covalent inhibitors.
Application Note: 5-Chloro-3-methylpyridine-2-sulfonyl Fluoride in Targeted Covalent Inhibitor Design
Abstract
This technical guide details the utility of 5-chloro-3-methylpyridine-2-sulfonyl fluoride as a privileged scaffold for designing targeted covalent inhibitors (TCIs). Unlike traditional acrylamides that target cysteine, sulfonyl fluorides (SFs) utilize Sulfur-Fluoride Exchange (SuFEx) chemistry to target Tyrosine, Lysine, Serine, and Histidine residues. This specific heteroaryl scaffold offers a unique balance of electronic activation (via the pyridine core and 5-Cl substituent) and steric tuning (3-Me group), making it an ideal "sleeping beauty" warhead—inert in solution but highly reactive within a specific protein binding pocket.
Introduction: The SuFEx Paradigm
The resurgence of covalent inhibition has moved beyond cysteine-targeting acrylamides. SuFEx, pioneered by K. Barry Sharpless, exploits the unique stability-reactivity profile of the S(VI)-F bond.[1] The sulfonyl fluoride group is resistant to hydrolysis and reduction (unlike sulfonyl chlorides) but undergoes rapid exchange with nucleophiles when activated by the local protein environment (e.g., H-bonding to the sulfonyl oxygens or fluoride stabilization by the oxyanion hole).
Why 5-Chloro-3-methylpyridine-2-sulfonyl fluoride?
-
Pyridine Core: The nitrogen atom at the 2-position (ortho to the sulfonyl group) can function as an intramolecular base or H-bond acceptor, potentially assisting in the deprotonation of the target nucleophile (e.g., Tyrosine phenol).
-
5-Chloro Substituent: An electron-withdrawing group (EWG) that inductively destabilizes the S-F bond, increasing the electrophilicity of the sulfur center compared to unsubstituted pyridine analogs.
-
3-Methyl Group: Provides steric bulk that restricts rotational freedom, potentially locking the warhead into a bioactive conformation and improving selectivity by preventing access to sterically hindered non-target nucleophiles.
Chemical Rationale & Mechanism
The mechanism of action relies on the specific recognition of the inhibitor by the protein, bringing the SO2F warhead into proximity with a nucleophilic side chain.
Diagram 1: SuFEx Mechanism of Action
Caption: The reaction trajectory from reversible binding to irreversible covalent modification via a pentacoordinate sulfur transition state.
Experimental Protocols
Protocol A: Synthesis of the Warhead Scaffold
Objective: Synthesis of 5-chloro-3-methylpyridine-2-sulfonyl fluoride from the corresponding thiol.
Reagents:
-
5-Chloro-3-methylpyridine-2-thiol (Starting Material)
-
Sodium Hypochlorite (NaOCl, 10-13% active chlorine)
-
Potassium Bifluoride (KHF2)
-
Acetonitrile (MeCN), Water, Ethyl Acetate.
Step-by-Step Methodology:
-
Oxidative Chlorination (In Situ):
-
Dissolve 5-chloro-3-methylpyridine-2-thiol (1.0 equiv) in MeCN/Water (1:1 v/v) at 0°C.
-
Add conc. HCl (2.0 equiv) to acidify.
-
Dropwise add NaOCl (3.5 equiv) while maintaining temperature <5°C. Caution: Exothermic.
-
Stir for 30 mins. The formation of the sulfonyl chloride intermediate can be monitored by TLC (non-polar spot).
-
Note: Do not isolate the unstable sulfonyl chloride if possible.
-
-
Fluoride Exchange (The "Sharpless" Method):
-
To the reaction mixture (still at 0°C), add a saturated aqueous solution of KHF2 (4.0 equiv).
-
Allow the mixture to warm to Room Temperature (RT) and stir vigorously for 2-4 hours.
-
Monitor: LC-MS will show the mass of the sulfonyl fluoride [M+H]+. The chloride mass will disappear.
-
-
Workup:
-
Dilute with Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1).
-
Dry organic layer over MgSO4.
-
Concentrate under reduced pressure.
-
Purification: Flash column chromatography (Hexanes/EtOAc). Note: Sulfonyl fluorides are generally stable on silica, unlike chlorides.
-
Protocol B: Late-Stage Functionalization (Library Generation)
Objective: Attaching the warhead to a ligand via Suzuki Coupling at the 5-Cl position.
Critical Insight: The SO2F group is remarkably stable to Pd-catalyzed cross-coupling conditions, provided strong nucleophilic bases (like hydroxide) are avoided or used carefully.
Reagents:
-
5-Chloro-3-methylpyridine-2-sulfonyl fluoride (Warhead)
-
Aryl Boronic Acid (Ligand/Core)
-
Pd(dppf)Cl2 (Catalyst, 5 mol%)
-
K3PO4 (Base, 2.0 equiv) - Anhydrous is preferred to minimize hydrolysis.
-
1,4-Dioxane (Dry).
Methodology:
-
In a glovebox or under Argon, combine the Warhead (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl2, and K3PO4 in dry 1,4-Dioxane.
-
Heat to 80°C for 4-12 hours.
-
QC Check: Monitor for hydrolysis of SO2F to Sulfonic Acid (SO3H). If hydrolysis is observed (>10%), switch base to CsF or reduce water content strictly.
-
Filter through Celite, concentrate, and purify via Prep-HPLC (using Formic Acid modifier, avoid high pH buffers).
Validation & Characterization
Data Table 1: Comparative Reactivity Profile
| Parameter | Sulfonyl Chloride (-SO2Cl) | Sulfonyl Fluoride (-SO2F) | 5-Cl-3-Me-Py-SO2F |
| Water Stability | Low (Hydrolyzes minutes/hours) | High (Stable days/weeks) | High |
| Plasma Stability | Very Low | High | High |
| Reactivity | Non-specific (reacts with all nucleophiles) | Context-Specific (SuFEx) | Tuned (Activated by Pyridine N) |
| Target Residues | Cys, Lys, His, Tyr, N-term | Tyr, Lys, His, Ser | Tyr (Preferred), Lys |
Protocol C: Intact Protein Mass Spectrometry
Objective: Confirm covalent labeling of the target protein.
-
Incubation: Incubate Protein (10 µM) with Inhibitor (10-100 µM) in PBS (pH 7.4) for 1, 4, and 24 hours at 37°C.
-
Quenching: No quenching needed for MS, but can dilute into 0.1% Formic Acid.
-
Analysis: LC-MS (Q-TOF or Orbitrap). Deconvolute the raw charge envelope.
-
Success Criteria:
-
Observation of mass shift: + [MW of Inhibitor - 20 Da] .
-
Explanation: The loss of HF (20 Da) indicates the formation of the sulfonate/sulfonamide bond.
-
Example: If Inhibitor MW = 300, Protein Adduct = Protein + 280.
-
Workflow Visualization
Diagram 2: Experimental Workflow for Probe Development
Caption: Step-by-step workflow from raw material to validated covalent probe.
Troubleshooting & Expert Tips
-
Issue: Hydrolysis during Synthesis.
-
Cause: High pH or prolonged exposure to water during the chloride-to-fluoride exchange.
-
Solution: Ensure the KHF2 solution is saturated (high F- concentration drives the equilibrium). Maintain pH ~7.0-7.5 during workup.
-
-
Issue: No Covalent Adduct on Protein.
-
Cause: The "Sleeping Beauty" is too sleepy. The warhead is not positioned correctly near a nucleophile.
-
Solution: The 5-Cl-3-Me-Py scaffold is rigid. Try removing the 3-Methyl group to increase rotational freedom, or switch the attachment point on the ligand to alter the vector.
-
-
Issue: Non-Specific Binding.
-
Cause: The inhibitor is acting as a "pan-assay interference compound" (PAINS) or the warhead is too reactive (rare for SO2F).
-
Solution: Perform a competition assay with a non-reactive analog (replace SO2F with SO2Me). If potency remains identical, the inhibition is likely non-covalent.
-
References
-
Dong, J., et al. (2014).[2] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1] Angewandte Chemie International Edition. Link
-
Narayanam, M. K., et al. (2018). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link
-
Jones, L. H. (2018). SuFEx Chemistry in Chemical Biology. ACS Chemical Biology. Link
-
Grimster, N. P., et al. (2020). Aromatic Sulfonyl Fluorides for Covalent Inhibition of Proteins.[3][4][5][6][7] Journal of Medicinal Chemistry. Link
-
Baranczak, A., et al. (2017). A Library of Sulfonyl-Fluoride Probes for Kinase Selectivity Profiling. Journal of the American Chemical Society. Link
Sources
- 1. ccspublishing.org.cn [ccspublishing.org.cn]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. uh-ir.tdl.org [uh-ir.tdl.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploring Covalent Bond Formation at Tyr‐82 for Inhibition of Ral GTPase Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyridinesulfonyl Fluorides: A Guide to Safe Handling and Disposal
Introduction: The Duality of Pyridinesulfonyl Fluorides
Pyridinesulfonyl fluorides, including prominent reagents like 2-pyridinesulfonyl fluoride (PyFluor), have emerged as powerful tools in modern organic synthesis.[1] Their unique combination of stability and reactivity makes them valuable for a range of transformations, most notably the deoxyfluorination of alcohols and their participation in Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry".[2][3] Unlike historically problematic reagents such as diethylaminosulfur trifluoride (DAST), many pyridinesulfonyl fluorides offer superior thermal stability, tolerance to air and moisture, and enhanced chemoselectivity, which simplifies purification and improves safety.[1][4]
However, this utility is predicated on their inherent reactivity. The sulfonyl fluoride moiety is a potent electrophile, designed to react with nucleophiles.[5] This reactivity, if not properly managed, poses significant hazards. These compounds are often classified as corrosive and can cause severe skin burns and eye damage.[6] Inhalation or ingestion can be harmful, and hydrolysis, particularly under basic or acidic conditions, can release hazardous byproducts.[5][6] Therefore, a comprehensive understanding of their properties and strict adherence to safety protocols are not merely best practices—they are prerequisites for their use in any research or development setting.
This guide provides a detailed framework for the safe handling, storage, and disposal of pyridinesulfonyl fluorides, grounded in an understanding of their chemical nature. It is designed to empower researchers, scientists, and drug development professionals to harness the synthetic potential of these reagents while upholding the highest standards of laboratory safety.
Hazard Assessment and GHS Classification
Understanding the specific hazards associated with pyridinesulfonyl fluorides is the foundation of safe laboratory practice. While different derivatives may have unique properties, the general hazard profile is summarized below. Always consult the Safety Data Sheet (SDS) for the specific reagent in use.
Table 1: GHS Hazard Identification for a Representative Pyridinesulfonyl Fluoride
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Corrosive to Metals | Warning | H290: May be corrosive to metals. | |
| Acute Toxicity (Oral, Dermal, Inhalation) | Warning | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[6] | |
| Skin Corrosion / Irritation | Danger | H314: Causes severe skin burns and eye damage.[6][7][8] | |
| Serious Eye Damage | Danger | H318: Causes serious eye damage.[8] | |
| Specific Target Organ Toxicity (Single Exposure) | Warning | H335: May cause respiratory irritation.[6][8] |
Causality Behind the Hazards: The primary hazard stems from the electrophilic nature of the sulfur(VI) center, making it susceptible to attack by biological nucleophiles found in skin, eyes, and mucous membranes. Hydrolysis of the S-F bond can produce hydrofluoric acid (HF) or fluoride ions, which pose a severe and insidious health threat, causing deep tissue damage and systemic toxicity by interfering with calcium metabolism.[9][10]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.
Engineering Controls
-
Chemical Fume Hood: All manipulations of pyridinesulfonyl fluorides, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of powders or vapors.[9][11]
-
Safety Shower and Eyewash Station: An accessible and tested safety shower and eyewash station are required in the immediate work area.[7][12]
-
Ventilation: Work should always be conducted in a well-ventilated laboratory.[11][13]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the planned procedure. The following table outlines the minimum required PPE.[14][15]
Table 2: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles and a face shield. | Goggles must be tight-fitting to protect against splashes. A face shield provides an additional layer of protection for the entire face and is crucial when handling larger quantities or during transfers.[14][16] |
| Hands | Chemical-resistant gloves (double-gloving recommended). | Neoprene or butyl rubber gloves are recommended. Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination. Always inspect gloves for integrity before use.[9][14] |
| Body | Flame-resistant lab coat. | A fully buttoned lab coat protects against minor splashes. For larger-scale operations, a chemical-resistant apron or suit is advised.[14][15] |
| Feet | Closed-toe shoes. | Shoes must be made of a non-porous, chemical-resistant material.[14][17] |
| Respiratory | As needed, based on risk assessment. | For routine handling in a fume hood, respiratory protection is typically not required. However, in case of a large spill or ventilation failure, a respirator with a cartridge for acid gases and vapors is necessary.[14] |
Standard Operating Protocol: Handling and Use
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures experimental integrity.
Preparation and Inert Atmosphere
-
Designate a Work Area: Clearly demarcate the area within the fume hood where the reagent will be handled.[9]
-
Assemble Glassware: Ensure all glassware is dry and free of contaminants. While many pyridinesulfonyl fluorides are more moisture-tolerant than older reagents, an inert atmosphere (e.g., nitrogen or argon) is still recommended for most applications to prevent slow hydrolysis and ensure reproducibility.
-
Gather Materials: Have all necessary solvents, reagents, and quenching solutions prepared and readily accessible within the fume hood before opening the primary reagent container.
Weighing and Transfer
-
Don PPE: Wear all required PPE as specified in Table 2.
-
Equilibrate Container: Allow the reagent container to warm to ambient temperature before opening to prevent condensation of atmospheric moisture.
-
Transfer Solid: For solid reagents, carefully transfer the required amount to a tared, dry flask under a gentle stream of inert gas. Avoid creating dust.[7]
-
Seal and Store: Immediately and securely close the primary container. Purge the headspace with inert gas before sealing if it will be stored for an extended period.
Reaction and Quenching
-
Solvent Addition: Add the solvent to the flask containing the pyridinesulfonyl fluoride via cannula or syringe.
-
Reagent Addition: Add other reagents dropwise, especially if the reaction is exothermic. Monitor the reaction temperature.
-
Quenching: Upon reaction completion, the mixture must be carefully quenched. A common and effective method is to slowly add the reaction mixture to a stirred, cold solution of saturated aqueous sodium bicarbonate.[18] This neutralizes acidic byproducts. Caution: The quench may be exothermic and produce gas (CO₂); perform slowly and with adequate cooling.
Caption: Standard workflow for handling pyridinesulfonyl fluorides.
Spill Management Protocol
Immediate and correct response to a spill is critical to mitigate hazards.
Initial Response (First 30 Seconds)
-
Alert Personnel: Immediately alert others in the laboratory.[19]
-
Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate the immediate area.[19]
-
First Aid: If there is personal contact, remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. For eye contact, use an eyewash station for 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][11]
Spill Cleanup Procedure (Small, Controllable Spills)
This protocol is for incidental spills that can be safely managed by trained laboratory personnel. For large spills, call emergency responders.[20]
-
Assess and Secure: Cordon off the spill area. Ensure ventilation is adequate. Turn off any ignition sources.[21]
-
Don Additional PPE: At a minimum, wear double gloves, safety goggles, a face shield, and a lab coat. For larger spills, a chemical-resistant apron and shoe covers are necessary.
-
Neutralize/Absorb:
-
For Solid Spills: Gently cover the spill with a dry, inert absorbent material like sand, vermiculite, or a commercial sorbent. Avoid raising dust.[12][21]
-
For Liquid Spills: Cover the spill with a neutralizing agent first, then an absorbent. Use sodium bicarbonate (baking soda) or calcium carbonate (limestone) to neutralize acidic components.[22][23] Work from the outside of the spill inward to prevent spreading.[19][21] Rationale: Using calcium carbonate is often preferred as it will precipitate any released fluoride as insoluble and less toxic calcium fluoride.[22]
-
-
Collect Waste: Once the material is fully absorbed, carefully sweep or scoop it into a clearly labeled, heavy-duty plastic bag or a dedicated hazardous waste container.[20][21]
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel. For the final wipe, use a solution of 10% sodium carbonate to decontaminate the surface.[9] Place all cleaning materials and contaminated PPE into the hazardous waste container.[21]
-
Dispose: Seal and label the container with a hazardous waste tag, listing all contents. Dispose of it through your institution's Environmental Health and Safety (EHS) department.[11][20]
-
Restock: Replenish all used items in the spill kit immediately.[19]
Caption: Decision-making workflow for spill response.
Waste Disposal and Deactivation
Proper disposal is a critical final step in the chemical lifecycle. Never dispose of pyridinesulfonyl fluorides down the drain or in regular trash.
Waste Segregation
-
Solid Waste: Contaminated items such as gloves, paper towels, and absorbent materials should be collected in a designated, sealed hazardous waste container.[21]
-
Liquid Waste: Unused reagents and reaction mixtures should be collected in a separate, labeled, and sealed hazardous waste container. Avoid mixing with incompatible waste streams.
-
Quenched Aqueous Waste: After a reaction quench with sodium bicarbonate, the resulting aqueous layer should be collected as hazardous aqueous waste.
Deactivation of Bulk/Expired Reagent
For larger quantities of unused or expired reagent, a deactivation step prior to disposal is a responsible practice. This should only be performed by experienced personnel.
Protocol: Deactivation by Adsorption and Hydrolysis This protocol aims to convert the reactive sulfonyl fluoride into a less hazardous, adsorbed state.
-
Select a Container: Choose a robust, chemically resistant container (e.g., a high-density polyethylene pail) that is large enough to hold the reagent and at least 5 times its volume of deactivating material.
-
Prepare Adsorbent: In a fume hood, fill the container with an inert adsorbent material like activated carbon, vermiculite, or clay cat litter.[24][25] Activated carbon is highly effective due to its large surface area.[25]
-
Add Reagent: Slowly and carefully mix the pyridinesulfonyl fluoride into the adsorbent material to ensure it is fully dispersed and coated.
-
Moisten and Neutralize: Very slowly and cautiously, add a 10% solution of sodium carbonate (soda ash) to the mixture with occasional, gentle stirring. This will slowly hydrolyze the sulfonyl fluoride to the corresponding sulfonate salt. Caution: This process may be exothermic and release gas. Add the solution in small portions and monitor for any signs of a runaway reaction.
-
Seal and Label: Once the reaction has subsided and the mixture is cool, seal the container. Label it clearly as "Deactivated Pyridinesulfonyl Fluoride Waste" and list all components.
-
Final Disposal: Arrange for pickup and disposal through your institution's EHS office.[11] The final disposal method is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to handle acidic gases.[11]
References
- A Comparative Guide to the Safety and Handling of Modern Fluorinating Reagents. Benchchem.
- CAS 878376-35-3: pyridine-2-sulfonyl fluoride. CymitQuimica.
- Electrophilic Fluorination with N-F Reagents. Organic Reactions.
- Electrophilic Fluorination Agents. Alfa Chemistry.
- SelectFluor. Enamine.
- Personal protective equipment for handling 3-(4-Fluorophenyl)propane-1-sulfonic acid. Benchchem.
- Pyridine-3-sulfonyl fluoride | C5H4FNO2S | CID 56629965. PubChem.
- SAFETY DATA SHEET. CymitQuimica.
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
- SAFETY DATA SHEET. TCI Chemicals.
- Safety Data Sheet. CymitQuimica.
- Personal Protective Equipment. US EPA.
- Unconventional reactivity of sulfonyl fluorides. Spiral.
- Pyridine-2-sulfonyl Fluoride | 878376-35-3. Tokyo Chemical Industry Co., Ltd. (JP).
- Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor). Sigma-Aldrich.
- Pyridine-3-sulfonyl chloride Safety Data Sheet. Jubilant Ingrevia Limited.
- Chemical Safety Guidelines - PMSF and HF Releasers. Duke University.
- PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society.
- Cleaning up a spill. Kent State University.
- Spill Kits and Spill Clean Up Procedures. Georgia Institute of Technology.
- SAFETY DATA SHEET. MilliporeSigma.
- 5.4 Chemical Spill Procedures. Cornell University.
- SPILL CLEANUP QUICK REFERENCE. Unknown Source.
- PyFluor. Enamine.
- Material Safety Data Sheet - Sulfuryl chloride fluoride. Cole-Parmer.
- Chemical Spill Cleanup Guidelines. Rowan University.
- Safety Guidelines for Handling Chemicals. HPE Support.
- Examples of PPE for Various Dangerous Goods Classes. Storemasta.
- Phenylmethylsulfonyl Fluoride (PMSF). Santa Cruz Biotechnology.
- pyridine hydrofluoride. Santa Cruz Biotechnology.
- Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications. ResearchGate.
- Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications. Springer.
- Notes from the Field: Acute Sulfuryl Fluoride Poisoning in a Family. Centers for Disease Control and Prevention (CDC).
- Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society.
- Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. The Doyle Group.
- Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
- SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates and Sulfonamides from S(VI) Fluorides. ChemRxiv.
Sources
- 1. PyFluor - Enamine [enamine.net]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CAS 878376-35-3: pyridine-2-sulfonyl fluoride | CymitQuimica [cymitquimica.com]
- 6. Pyridine-3-sulfonyl fluoride | C5H4FNO2S | CID 56629965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. safety.duke.edu [safety.duke.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. benchchem.com [benchchem.com]
- 15. blog.storemasta.com.au [blog.storemasta.com.au]
- 16. support.hpe.com [support.hpe.com]
- 17. epa.gov [epa.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 20. sites.rowan.edu [sites.rowan.edu]
- 21. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 22. ehs.gatech.edu [ehs.gatech.edu]
- 23. enhs.uark.edu [enhs.uark.edu]
- 24. researchgate.net [researchgate.net]
- 25. Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing decomposition of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride during reactions.
Case ID: CMSF-STABILITY-001 Subject: Prevention of Decomposition & Optimization of SuFEx Reactivity Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Molecule Profile[1]
Compound: 5-Chloro-3-methylpyridine-2-sulfonyl fluoride (CMSF)
Core Utility: A specialized "SuFEx" (Sulfur-Fluoride Exchange) hub used to install the 5-chloro-3-methylpyridine-2-sulfonyl pharmacophore.
The Problem: Unlike phenyl sulfonyl fluorides, pyridine-2-sulfonyl fluorides possess a unique instability profile. The electron-deficient pyridine ring, combined with the 2-position substitution, creates a thermodynamic driving force for desulfonylation (extrusion of
This guide provides the mechanistic understanding and protocols required to prevent this decomposition.
The "Why": Mechanisms of Instability
To prevent decomposition, you must understand the two competing failure modes.
A. Desulfonylation (The "Silent Killer")
The most common failure mode for 2-pyridyl sulfonyl species is the loss of sulfur dioxide (
-
Cause: The resulting 2-pyridyl anion (or radical) is electronically stabilized by the ring nitrogen.
-
Trigger: High temperatures (>60°C), transition metals (Pd, Cu), or radical initiators.
-
Observation: Gas evolution, formation of a "des-sulfonyl" byproduct (M-SO2F+H).
B. Hydrolysis
While sulfonyl fluorides are more stable than chlorides, the 5-chloro substituent (electron-withdrawing) makes the sulfur center highly electrophilic.
-
Cause: Nucleophilic attack by water at the sulfur atom.
-
Trigger: High pH (hydroxide bases), wet solvents, or prolonged storage in air.
-
Observation: Formation of the sulfonic acid (highly polar, sticks to aqueous phase).
Visualizing the Failure Pathways
The following diagram illustrates the fate of CMSF under stress.
Caption: Figure 1.[1] Competing decomposition pathways for CMSF. The red pathway (Desulfonylation) is often unnoticed until final analysis.
Storage & Handling Protocols
Status: Critical Control Point
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Freezer) | Retards spontaneous hydrolysis and thermal extrusion of |
| Atmosphere | Argon/Nitrogen | Prevents moisture ingress. The 5-Cl group activates the S-F bond, making it more sensitive to humidity than standard phenyl analogs. |
| Container | Plastic (PP/PE) or Teflon-lined | Avoids interaction with glass surface silanols over long periods, though glass is acceptable for short-term use. |
| Thawing | Desiccator Warm-up | Allow the vial to reach room temperature inside a desiccator before opening to prevent condensation. |
Reaction Optimization: The "Safe Zone"
Solvent Selection
The 3-methyl group provides some steric protection, but the 5-chloro group increases reactivity.
-
Recommended: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) .
-
Avoid: Alcohols (MeOH, EtOH) unless they are the nucleophile (risk of solvolysis).
-
Strictly Avoid: Wet ethers or DMF (DMF often contains dimethylamine impurities which react with CMSF).
Base Selection (The Key to SuFEx)
The choice of base determines the life or death of the sulfonyl group.
-
Do NOT Use: Hydroxide bases (NaOH, KOH) or Alkoxides (NaOMe). These are too nucleophilic and promote hydrolysis/solvolysis.
-
USE: Non-nucleophilic organic bases.
-
DIPEA (Hünig's Base): Good for standard couplings.
-
BEMP: Excellent for difficult phenols; sterically hindered to prevent direct attack on Sulfur.
-
DBU: Effective, but add slowly at 0°C.
-
Temperature Control[3][4]
-
Target: 0°C to 25°C.
-
Danger Zone: >50°C. If the reaction is sluggish, do not heat . Instead, change the catalyst (e.g., add Ca(NTf2)2). Heating a 2-pyridyl sulfonyl fluoride forces
extrusion.
Troubleshooting Guide (FAQ)
Q1: My LCMS shows the mass of the starting material minus the sulfonyl group (
-
Diagnosis: You have triggered Desulfonylation .
-
Root Cause: The reaction temperature was likely too high, or you used a transition metal catalyst (like Palladium for a cross-coupling) before securing the sulfonamide bond.
-
Fix: Perform the SuFEx reaction (sulfonamide formation) first at Room Temperature. Only perform cross-couplings on the ring after the sulfonyl group is stable (though sulfonamides are stable, the sulfonyl fluoride is the risk).
Q2: The reaction is stalled. Can I heat it to reflux?
-
Answer: NO.
-
Reason: Heating CMSF will cause it to decompose before it reacts with your nucleophile.
-
Alternative: Use a "SuFEx Activator." Add 5-10 mol% Ca(NTf2)2 (Calcium Triflimide) and DABCO. This activates the fluoride leaving group without requiring heat.
Q3: I see a new peak with very low retention time (polar).
-
Diagnosis: Hydrolysis to the sulfonic acid.[2]
-
Root Cause: Wet solvent or "wet" amine/phenol.
-
Fix: Dry all reagents over molecular sieves (3Å or 4Å). Switch to a biphasic system (DCM/Water) only if using a phase transfer catalyst, but anhydrous is safer.
Validated Protocol: Synthesis of Sulfonamides using CMSF
This protocol is designed to minimize the residence time of the unstable intermediate.
Reagents:
-
CMSF (1.0 equiv)
-
Amine/Aniline (1.1 equiv)
-
DIPEA (2.0 equiv)
-
Solvent: Anhydrous MeCN (0.2 M concentration)
Workflow:
-
Preparation: Flame-dry the reaction flask and cool under Argon.
-
Solvation: Dissolve the Amine and DIPEA in anhydrous MeCN first. Cool this mixture to 0°C (Ice bath).
-
Addition: Add CMSF dropwise (as a solution in MeCN) to the cold amine mixture.
-
Why? Adding the sulfonyl fluoride to an excess of nucleophile ensures it reacts immediately, rather than sitting in solution waiting to decompose.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature. Monitor by TLC/LCMS.
-
Workup: Dilute with EtOAc, wash with 0.5 M HCl (to remove unreacted amine and pyridine byproducts), then Brine. Dry over Na2SO4.
Troubleshooting Decision Tree
Caption: Figure 2.[1][3][4] Diagnostic workflow for reaction failures involving CMSF.
References
-
Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
-
Willis, M. C., et al. (2017).[5] "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions."[6][7] Chemical Science.
-
Enamine Ltd. (2021). "Pyridine-2-sulfonyl fluorides: Stability and Handling." Enamine Technical Notes.
-
Jones, L. H., et al. (2015).[8] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. CAS 878376-35-3: pyridine-2-sulfonyl fluoride | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
- 5. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 6. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
Identifying and characterizing impurities in 5-Chloro-3-methylpyridine-2-sulfonyl fluoride samples
Welcome to the technical support center for the identification and characterization of impurities in 5-Chloro-3-methylpyridine-2-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the analysis of this critical pharmaceutical intermediate. Our approach is rooted in scientific principles and validated by extensive field experience to ensure the integrity and reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding impurities in 5-Chloro-3-methylpyridine-2-sulfonyl fluoride, providing concise and actionable answers.
Q1: What are the most probable impurities in a sample of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride?
A1: Impurities in 5-Chloro-3-methylpyridine-2-sulfonyl fluoride can originate from several sources, including the synthesis process, degradation, and storage.[1][2] A thorough understanding of the synthetic route is crucial for predicting potential process-related impurities.[1]
Common Process-Related Impurities:
-
Starting Materials: Unreacted starting materials such as 2-amino-5-chloro-3-methylpyridine or its precursors.
-
Intermediates: Incomplete conversion of intermediates, for example, the corresponding sulfonyl chloride if the fluorination step is not driven to completion.[3]
-
Isomers: Positional isomers of the starting materials or the final product, such as 3-chloro-5-methylpyridine-2-sulfonyl fluoride or 5-chloro-4-methylpyridine-2-sulfonyl fluoride, can be challenging to separate and identify.
-
By-products: Products from side reactions, such as hydrolysis of the sulfonyl fluoride to the corresponding sulfonic acid, or dimerization/polymerization products.
Common Degradation-Related Impurities:
-
Hydrolysis Product: The primary degradation product is typically the corresponding sulfonic acid, 5-chloro-3-methylpyridine-2-sulfonic acid, formed by the hydrolysis of the sulfonyl fluoride group. Sulfonyl fluorides exhibit considerable stability but can hydrolyze under certain conditions.[3]
-
Photodegradation Products: Exposure to light can lead to the formation of various degradation products. While specific pathways for this compound are not extensively documented, related pyridine compounds are known to undergo photodegradation.
-
Oxidation Products: Oxidation of the methyl group to a carboxylic acid or hydroxymethyl group is a potential degradation pathway.
Q2: Which analytical techniques are most suitable for identifying and quantifying these impurities?
A2: A multi-technique approach is essential for comprehensive impurity profiling.[4][5] The choice of technique depends on the nature of the impurity (volatile, non-volatile, isomeric, etc.).
| Analytical Technique | Primary Application for this Analysis | Strengths | Limitations |
| HPLC-UV/DAD | Primary method for quantification of known and unknown non-volatile impurities. | Robust, reproducible, and widely available. Excellent for quantitative analysis.[5] | May not be suitable for volatile impurities. Identification of unknowns requires coupling to a mass spectrometer. |
| LC-MS/MS | Identification of unknown non-volatile impurities and confirmation of known impurities. | High sensitivity and selectivity, providing molecular weight and structural information.[5][6] | Quantification can be more complex than HPLC-UV. Ionization efficiency can vary between compounds. |
| GC-MS | Analysis of volatile and semi-volatile impurities, such as residual solvents and certain process-related impurities. | Excellent for separating and identifying volatile compounds.[5][7][8] | Not suitable for non-volatile or thermally labile compounds. |
| ¹⁹F NMR Spectroscopy | Characterization of fluorine-containing impurities and structural elucidation. | Highly sensitive for fluorine nuclei, providing detailed structural information and a wide chemical shift range that minimizes peak overlap.[9][10][11][12] | Requires higher concentrations than mass spectrometry techniques. Not a separation technique on its own. |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation of isolated impurities. | Provides definitive structural information. | Requires isolation of the impurity in sufficient quantity and purity.[1] |
Q3: What are the typical acceptance criteria for impurities in a pharmaceutical intermediate like this?
A3: The acceptance criteria for impurities are guided by regulatory bodies such as the International Council for Harmonisation (ICH).[4] For a pharmaceutical intermediate, the limits are generally less stringent than for the final Active Pharmaceutical Ingredient (API). However, it is critical to control impurities that may react in subsequent steps or be carried through to the final drug substance.
-
Reporting Threshold: Generally, impurities present at or above 0.05% should be reported.
-
Identification Threshold: Impurities present at or above 0.10% often require identification.[4]
-
Qualification Threshold: Impurities above a certain level (e.g., 0.15% or 1.0 mg/day intake, whichever is lower for an API) must be qualified through toxicological studies.[13]
It is crucial to consult the relevant ICH guidelines (Q3A for new drug substances) and any specific guidance from regulatory agencies for definitive limits.
Section 2: Troubleshooting Guides
This section provides practical solutions to specific problems you may encounter during your analysis.
Troubleshooting HPLC Analysis
Problem 1: Poor peak shape (tailing or fronting) for the main component or impurities.
-
Potential Cause 1: pH of the mobile phase. The pyridine nitrogen in the molecule is basic. An inappropriate mobile phase pH can lead to interactions with residual silanols on the HPLC column, causing peak tailing.
-
Solution: Adjust the mobile phase pH. For reversed-phase chromatography, a mobile phase buffered at a low pH (e.g., 2.5-3.5 with formic acid or phosphoric acid) will ensure the pyridine nitrogen is protonated, leading to better peak shape.
-
-
Potential Cause 2: Column overload. Injecting too much sample can saturate the column, leading to peak fronting.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Potential Cause 3: Secondary interactions with the stationary phase.
-
Solution: Consider using a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to minimize these interactions.
-
Problem 2: Co-elution of impurities with the main peak or with each other.
-
Potential Cause 1: Insufficient chromatographic resolution.
-
Solution:
-
Optimize the mobile phase gradient: A shallower gradient can improve the separation of closely eluting peaks.
-
Change the organic modifier: Switching from acetonitrile to methanol (or vice-versa) can alter the selectivity of the separation.
-
Try a different column: A column with a different stationary phase chemistry or a longer column/smaller particle size can provide better resolution.
-
-
-
Potential Cause 2: Isomeric impurities. Positional isomers can be particularly challenging to separate.
-
Solution: In addition to the solutions for insufficient resolution, consider specialized stationary phases designed for isomer separations. It may also be necessary to use an orthogonal method like GC-MS if the isomers have different volatilities.
-
Troubleshooting GC-MS Analysis
Problem 1: No peak detected for a suspected volatile impurity.
-
Potential Cause 1: Inappropriate injection temperature. The impurity may be degrading in the injector.
-
Solution: Lower the injector temperature.
-
-
Potential Cause 2: Active sites in the GC system. The impurity may be adsorbing to active sites in the liner, column, or detector.
-
Solution: Use a deactivated liner and a high-quality, low-bleed GC column. Perform system maintenance to ensure cleanliness.
-
Problem 2: Broad or tailing peaks for polar impurities.
-
Potential Cause 1: Interactions with the stationary phase.
-
Solution: Use a more polar GC column (e.g., a WAX or a mid-polarity phase) that is better suited for the analytes.
-
-
Potential Cause 2: Derivatization may be necessary. For highly polar compounds that are not amenable to GC analysis, derivatization can improve volatility and peak shape. However, this adds complexity to the sample preparation.
Troubleshooting ¹⁹F NMR Analysis
Problem 1: Difficulty in assigning signals to specific fluorine-containing species.
-
Potential Cause 1: Lack of reference standards.
-
Solution: If possible, synthesize or obtain reference standards for suspected impurities.
-
-
Potential Cause 2: Complex coupling patterns.
-
Solution: Utilize 2D NMR techniques such as ¹H-¹⁹F HETCOR to correlate fluorine signals with proton signals, aiding in structural assignment.[11] Decoupling experiments can also simplify the spectra.
-
Problem 2: Poor sensitivity for low-level impurities.
-
Potential Cause 1: Insufficient number of scans.
-
Solution: Increase the number of scans to improve the signal-to-noise ratio. ¹⁹F NMR is inherently sensitive, so this is often effective.[9]
-
-
Potential Cause 2: Inappropriate relaxation delay.
-
Solution: Optimize the relaxation delay (D1) to ensure complete relaxation of the fluorine nuclei between pulses, which is crucial for accurate quantification.
-
Section 3: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: HPLC-UV/DAD Method for Impurity Profiling
This protocol outlines a general-purpose reversed-phase HPLC method suitable for the separation of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride and its non-volatile impurities.
1. Instrumentation and Columns:
- HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
2. Reagents and Solutions:
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Diluent: Acetonitrile/Water (50:50, v/v).
- Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1 mg/mL.
3. Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm (or monitor a range, e.g., 200-400 nm with DAD) |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 30.1 | |
| 35 |
4. System Suitability:
- Prepare a solution containing the main compound and a known impurity.
- Inject six replicate injections.
- The relative standard deviation (RSD) for the peak area of the main compound should be ≤ 2.0%.
- The resolution between the main compound and the known impurity should be ≥ 2.0.
5. Data Analysis:
- Integrate all peaks.
- Calculate the percentage of each impurity using the area normalization method (assuming similar response factors for impurities at low levels).
Workflow for Identification of an Unknown Impurity
This workflow describes a logical approach to identifying an unknown impurity detected during routine analysis.
Caption: Workflow for Unknown Impurity Identification.
Section 4: References
-
Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . Environmental Science & Technology - ACS Publications.
-
NMR | Fluorine Spectroscopy . Oxford Instruments.
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds . AZoM.
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds . PMC.
-
An Overview of Fluorine NMR . ResearchGate.
-
(a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min... . ResearchGate.
-
NMAM 6012: Sulfuryl Fluoride . CDC.
-
EURL-SRM - Analytical Observations Report . EURL-SRM.
-
Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis . Agilent.
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents . PMC.
-
How Pharmaceutical Impurity Analysis Works . ResolveMass Laboratories Inc.
-
How to Identify and Control Drug Impurities Quickly with a Holistic Approach . [No Source Found].
-
The Expert's Guide to Pharmaceutical Impurity Analysis . Separation Science.
-
Understanding Impurity Analysis . Cormica Pharma & Med Device Testing.
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance . Biotech Spain.
-
Halogenation of pyridine derivatives . Google Patents.
-
Synthetic Routes to Arylsulfonyl Fluorides . MDPI.
-
Analytical Methods for Pyridine . ATSDR.
-
High-resolution mass spectrometry for impurity profiling . Sterling Pharma Solutions.
-
Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke . Health Canada.
-
Impurity Profiling of Solid Oral Drug Products . Orioled Hub.
-
Pyridine-2-sulfonyl fluoride . ChemScene.
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling . PMC.
-
Preparation method of 5-chloro-2,3-difluoropyridine . Google Patents.
-
5-Chloro-2-fluoro-3-methylpyridine . PubChem.
-
5-Chloro-3-fluoro-2-methylpyridine . Fluorochem.
-
Pyridine-2-sulfonyl Fluoride . TCI Chemicals.
-
A Comparative Guide to LC-MS/MS Methods for Identifying Sulfamoyl Fluoride Modification Sites . Benchchem.
-
Aryl sulfonyl fluoride synthesis via organophotocatalytic fluorosulfonylation of diaryliodonium salts . Organic & Biomolecular Chemistry (RSC Publishing).
-
Product chemistry - Relevant impurities of technical active substances . BVL.
-
Strategies for the Biodegradation of Polyfluorinated Compounds . MDPI.
-
Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics . MDPI.
-
Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01 . PLOS ONE.
-
5-Chloro-3-nitropyridine-2-sulfonyl fluoride . ChemScene.
-
Novel degradation pathways for Chlorpyrifos and 3, 5, 6-Trichloro-2-pyridinol degradation by bacterial strain Bacillus thuringiensis MB497 isolated from agricultural fields of Mianwali, Pakistan . PubMed.
-
Methyl 5-chloro-3-fluoropyridine-2-carboxylate . Santa Cruz Biotechnology.
-
5-CHLORO-2-FLUORO-3-METHYLPYRIDINE . Matrix Fine Chemicals.
-
2-Amino-5-chloro-3-fluoropyridine synthesis . ChemicalBook.
-
Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS) . ResearchGate.
Sources
- 1. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 2. cormica.com [cormica.com]
- 3. mdpi.com [mdpi.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. biotech-spain.com [biotech-spain.com]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 10. azom.com [azom.com]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Impurity Profiling of Solid Oral Drug Products – Orioled Hub [orioledhub.com]
Technical Support Center: Catalyst Deactivation in Reactions Involving 5-Chloro-3-methylpyridine-2-sulfonyl fluoride
Answering the user's request.
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-3-methylpyridine-2-sulfonyl fluoride. This molecule is a valuable building block, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) where the C-Cl bond is the primary reactive site, and in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.
A significant challenge frequently encountered when using this substrate is catalyst deactivation. The inherent chemical properties of the molecule—namely the presence of a sulfur-containing sulfonyl fluoride group and a nitrogen-containing pyridine ring—make it a potent source of catalyst inhibition.[1][2][3] This guide provides in-depth troubleshooting strategies, diagnostic workflows, and preventative measures to help you navigate these challenges, ensuring robust and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or has completely stalled. How can I confirm that catalyst deactivation is the problem?
A: Catalyst deactivation is a primary suspect when a reaction fails to proceed to completion. Key indicators include:
-
Premature Stalling: The reaction begins as expected but slows down or stops entirely before all the starting material is consumed.[1]
-
Visual Changes: The formation of a black precipitate is a classic sign of palladium(0) aggregation into inactive "palladium black".[4][5]
-
Inconsistent Results: Significant variations in yield or reaction time between batches can point to varying levels of impurities in reagents or solvents that poison the catalyst.[4]
-
Diagnostic Test: A simple and effective test is to add a fresh aliquot of the catalyst/ligand mixture to the stalled reaction. If the reaction restarts, it strongly indicates that the original catalyst was deactivated.[1]
Q2: What are the most common mechanisms of catalyst deactivation when using 5-Chloro-3-methylpyridine-2-sulfonyl fluoride?
A: Deactivation primarily occurs through three pathways when using this specific substrate:
-
Catalyst Poisoning: This is the most frequent issue. Both the sulfur in the sulfonyl fluoride group and the nitrogen in the pyridine ring can act as poisons.[2][3] These functional groups can strongly and often irreversibly bind to the active sites of the metal catalyst (e.g., palladium), preventing the substrate from binding and reacting.[3]
-
Formation of Inactive Palladium Black: In palladium-catalyzed reactions, the active Pd(0) species can aggregate into larger, catalytically inactive clusters known as palladium black.[4] This process is often accelerated by high temperatures or inappropriate ligand choice.
-
Ligand Degradation: The phosphine or N-heterocyclic carbene (NHC) ligands used to stabilize the catalyst can degrade under harsh reaction conditions (e.g., high temperature, strong base), leading to the formation of less active or inactive catalytic species.[4]
Q3: Can the sulfonyl fluoride group itself react with and deactivate the catalyst?
A: Yes, beyond simple poisoning, the sulfonyl fluoride group can undergo specific reactions. While the S-F bond is generally stable, oxidative addition of the S-F or even the C-S bond to a low-valent metal center (like Ni(0) or Pd(0)) is possible under certain conditions, leading to catalyst consumption and the formation of off-cycle, inactive species.[6] This is a form of chemical deactivation specific to this class of compounds.
Q4: How can I prevent or minimize catalyst deactivation from the start?
A: Proactive measures are crucial:
-
Ligand Selection: Use sterically bulky and electron-rich ligands. These ligands form more stable complexes with the metal center, protecting it from poisoning and reducing the rate of aggregation into palladium black.[4] Bidentate ligands may also offer enhanced stability.[4]
-
Reagent Purity: Ensure all starting materials, solvents, and reagents are of the highest possible purity. Trace impurities can act as potent catalyst poisons.[4] Solvents should be anhydrous and degassed.
-
Optimize Catalyst Loading: While it may seem counterintuitive, excessively high catalyst loading can sometimes lead to faster decomposition and side reactions. It is essential to screen a range of catalyst loadings to find the optimal concentration.[4]
-
Temperature Control: High temperatures can accelerate catalyst decomposition.[4] Operate at the lowest temperature that still provides a reasonable reaction rate.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a structured approach to identifying and solving specific problems related to catalyst deactivation.
Issue 1: Low or No Reaction Conversion
Symptom: The reaction shows minimal or no product formation after the expected reaction time, with the starting material largely recovered.
The first step is to systematically rule out common experimental errors before concluding catalyst deactivation is the sole cause.
Caption: Diagnostic workflow for troubleshooting low reaction conversion.
-
Cause A: Severe Catalyst Poisoning
-
Explanation: The sulfonyl fluoride or pyridine nitrogen binds so strongly to the catalyst's active sites that the catalytic cycle cannot even begin. This is a form of irreversible (permanent) poisoning.[2]
-
Action Plan:
-
Increase Ligand-to-Metal Ratio: Try increasing the ligand-to-metal ratio (e.g., from 2:1 to 4:1 for a monodentate ligand). The excess ligand can sometimes compete with the poison and keep the metal center active.
-
Switch Ligand Class: If using a standard phosphine ligand (e.g., SPhos, XPhos), consider switching to a more robust N-heterocyclic carbene (NHC) ligand, which can form stronger bonds with the metal and be more resistant to displacement by poisons.
-
Use a Poison Scavenger: In some cases, adding a sacrificial agent that binds preferentially to the poison can protect the catalyst. For sulfur poisoning, certain ceria-based supports have shown promise in trapping sulfur species.[2]
-
-
-
Cause B: Rapid Aggregation to Palladium Black
-
Explanation: This occurs when the ligand fails to adequately stabilize the Pd(0) intermediate, leading to rapid aggregation. This is common with less sterically hindered ligands or at elevated temperatures.[4]
-
Action Plan:
-
Select a Bulkier Ligand: Switch to a ligand with more steric bulk around the metal center. See the data table below for suggestions.
-
Reduce Reaction Temperature: Even a 10-20 °C reduction in temperature can significantly slow the rate of aggregation and improve catalyst lifetime.[4]
-
-
| Parameter | Symptom / Observation | Underlying Cause | Recommended Action |
| Reaction Progress | Stalls immediately, no product formed | Severe catalyst poisoning | Screen more robust ligands (e.g., NHCs), increase ligand ratio, ensure absolute purity of reagents.[2][4] |
| Visual Appearance | Clear solution turns black instantly | Rapid Pd(0) aggregation | Use a bulkier ligand, decrease reaction temperature.[1] |
| Reproducibility | Fails with new batch of substrate | Impurities in starting material | Re-purify the substrate (e.g., by recrystallization or column chromatography).[4] |
Table 1: Troubleshooting Matrix for Low/No Conversion.
Issue 2: Reaction Stalls Before Completion
Symptom: The reaction proceeds initially, forming the product, but stops before the limiting reagent is fully consumed.
This scenario suggests a deactivation process that occurs over time as the reaction progresses.
Caption: Common catalyst deactivation pathways during a reaction.
-
Cause A: Gradual Catalyst Poisoning by Product or Byproduct
-
Explanation: The product of the reaction may itself be a more effective ligand for the catalyst than the starting materials. As the product concentration increases, it progressively binds to and inhibits the catalyst, a phenomenon known as product inhibition.
-
Action Plan:
-
Test for Product Inhibition: Run a reaction and add a significant amount (e.g., 50 mol%) of the purified product at the beginning. If the initial reaction rate is significantly slower than a control reaction without added product, product inhibition is likely the cause.
-
Modify Reaction Conditions: Running the reaction at a more dilute concentration can sometimes mitigate this effect.
-
-
-
Cause B: Leaching and Sintering of Heterogeneous Catalysts
-
Explanation: If using a supported catalyst like Pd/C, active metal can leach off the support into the solution and then aggregate (sinter) into inactive particles. This is often temperature-dependent.
-
Action Plan:
-
Choose a Different Support: High-surface-area supports with strong metal-support interactions can reduce leaching.
-
Consider a Homogeneous Catalyst: For challenging substrates, a homogeneous catalyst system often provides better activity and stability, although it requires removal after the reaction.
-
-
Experimental Protocols
Protocol 1: Regeneration of Deactivated Palladium Black
This protocol is for regenerating palladium black that has precipitated from a homogeneous reaction. Handle all acids with extreme caution in a certified fume hood.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to collect the black precipitate.
-
Washing: Wash the collected solid thoroughly with the reaction solvent, followed by methanol and then hexane, to remove any adsorbed organic material. Dry the black solid under vacuum.
-
Re-oxidation:
-
Carefully transfer the dried palladium black to a clean flask.
-
In a fume hood, add a minimal amount of aqua regia (a 3:1 mixture of concentrated HCl and HNO₃) dropwise until the black solid dissolves completely to form a solution of palladium(II) chloride.[5]
-
Gently heat the solution to slowly evaporate the acids. This will leave behind solid palladium(II) chloride.[5]
-
-
Re-formation of Catalyst: The recovered palladium(II) chloride can now be used as a precursor to generate a fresh catalyst by complexing it with the desired ligand before use in a new reaction.
Protocol 2: Ligand Screening for Enhanced Catalyst Stability
-
Setup: Prepare an array of small-scale reactions (e.g., in a 24-well plate or parallel synthesizer). Each reaction should have identical quantities of substrate (5-Chloro-3-methylpyridine-2-sulfonyl fluoride), coupling partner, base, and solvent.
-
Catalyst Preparation: In a glovebox, prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃) and a variety of ligands (see table below).
-
Reaction Execution: Add a different catalyst/ligand combination to each reaction well. Common ligands to screen include:
-
Buchwald-type phosphines: SPhos, XPhos, RuPhos (generally good for sterics and electron-donating ability).
-
Josiphos-type ferrocenyl phosphines: Often show high stability.
-
N-Heterocyclic Carbene (NHC) precursors: IPr, IMes (form very stable catalyst complexes).
-
-
Analysis: Run all reactions under identical heating and stirring conditions. Monitor the progress of each reaction over time using LC-MS or GC-MS to determine which ligand provides the best combination of reaction rate and stability (i.e., proceeds to the highest conversion without stalling).
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Regeneration of Deactivated Tris(p-tolyl)
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds.
-
Ordóñez, S., et al. (2019). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. MDPI. [Link]
-
Figueiredo, J. L., et al. (2025). Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene. ResearchGate. [Link]
- Anikeev, V. I., et al. (2009).
- CN103191759A. (2013). Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst.
-
Wikipedia. Catalyst poisoning. [Link]
-
Lummis, P. A., et al. (2022). Sulfonyl fluoride activation via S-F and C-S bond cleavage by a Ni(0) bis-bidentate N-heterocyclic carbene complex. ChemRxiv. [Link]
- BenchChem. (2025). Technical Support Center: Improving Regioselectivity in Reactions of 5-Chloro-2-fluoropyridin-3-amine.
Sources
Validation & Comparative
Efficacy of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride in covalent probe development.
This guide provides an in-depth technical analysis of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride as a covalent warhead. It is designed for researchers evaluating electrophilic fragments for targeted protein degradation (TPD), activity-based protein profiling (ABPP), or covalent inhibitor design.
Executive Summary
5-Chloro-3-methylpyridine-2-sulfonyl fluoride (5-Cl-3-Me-Py-SO2F) represents a distinct class of "tunable" heteroaryl sulfonyl fluoride (SF) warheads. Unlike traditional benzenesulfonyl fluorides, which often suffer from sluggish kinetics, the pyridine scaffold significantly enhances electrophilicity through inductive effects.
This guide evaluates its performance against standard alternatives, highlighting its unique balance of enhanced reactivity (driven by the electron-deficient pyridine ring and 5-Cl substituent) and steric selectivity (modulated by the 3-Me group).
Mechanistic Profile & Reactivity Tuning
The efficacy of 5-Cl-3-Me-Py-SO2F is grounded in Sulfur-Fluoride Exchange (SuFEx) chemistry. Its reactivity profile is defined by three structural features:
-
Pyridine Nitrogen (N1): Acts as an electron-withdrawing group (EWG) via induction, increasing the electrophilicity of the sulfur center compared to a phenyl ring.
-
5-Chloro Substituent: A secondary EWG at the meta-position relative to the sulfonyl group further destabilizes the S-F bond, accelerating nucleophilic attack.
-
3-Methyl Substituent: Located ortho to the sulfonyl group, this provides critical steric shielding. It prevents rapid hydrolysis (enhancing stability) and filters out bulky, non-specific nucleophiles, thereby improving selectivity.
Mechanism of Action (SuFEx)
The warhead undergoes a substitution reaction at the hexavalent sulfur center. The transition state is stabilized by the local protein environment (e.g., H-bond donors like the oxyanion hole in proteases or specific backbone amides).
Figure 1: Mechanism of SuFEx-mediated protein labeling by 5-Cl-3-Me-Py-SO2F.
Comparative Performance Analysis
The following table contrasts 5-Cl-3-Me-Py-SO2F with standard covalent warheads. Data is synthesized from general SuFEx reactivity trends [1, 2].[1][2]
| Feature | 5-Cl-3-Me-Py-SO2F | Benzenesulfonyl Fluoride (BSF) | Fluorosulfate (Ar-OSO2F) | Acrylamide |
| Primary Target | Tyr, Lys, His, Ser (Context-dependent) | Tyr, Lys (Slow) | Tyr, Lys, His (Very Slow) | Cys (Specific) |
| Reactivity | High (Activated) | Low to Moderate | Low (Latent) | High (Tunable) |
| Stability (pH 7.4) | Moderate (t½ ~4–12 h) | High (t½ > 24 h) | Very High (t½ > 48 h) | High |
| Selectivity | Steric-driven (3-Me group) | Promiscuous if activated | High (Proximity-driven) | High (Cys-dependent) |
| Application | Fragment Screening / TPD | General Probe | Late-stage Chemical Biology | Kinase Inhibitors |
Key Differentiator: The "Goldilocks" Zone
-
Vs. BSF: 5-Cl-3-Me-Py-SO2F is significantly more reactive. BSF often requires a proximal activating residue (e.g., a basic side chain) to react. The pyridine variant can label less nucleophilic residues or those in slightly less favorable environments.
-
Vs. Acrylamides: Unlike acrylamides, which are strictly Cys-targeting, this probe can target non-cysteine nucleophiles (Tyr, Lys, His), expanding the "ligandable" proteome.
Experimental Protocols
Protocol A: Probe Synthesis (From Sulfonyl Chloride)
Rationale: Sulfonyl fluorides are best synthesized from their corresponding chlorides using a mild fluorinating agent to prevent hydrolysis.
-
Starting Material: Dissolve 5-chloro-3-methylpyridine-2-sulfonyl chloride (1.0 eq) in MeCN or THF.
-
Fluorination: Add saturated aqueous KHF₂ (2.0 eq) or TBAF (1.0 M in THF, 1.1 eq).
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (the fluoride is often more non-polar) or LC-MS.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Silica gel chromatography (Hexane/EtOAc). Note: The product is stable on silica.
Protocol B: Covalent Labeling Assay (LC-MS/MS)
Rationale: To validate target engagement and residue specificity.
-
Incubation:
-
Prepare protein (1–5 µM) in PBS (pH 7.4).
-
Add probe (10–100 µM, 1% DMSO final).
-
Incubate at 37°C for timepoints: 1h, 4h, 12h.
-
-
Quenching: Add 5x volume of cold acetone or perform molecular weight cutoff (MWCO) spin filtration to remove excess probe.
-
Digestion: Redissolve in 8M Urea, reduce (DTT), alkylate (Iodoacetamide), and digest with Trypsin/Chymotrypsin.
-
Analysis:
-
Instrument: Orbitrap or Q-TOF MS.
-
Search Parameters: Variable modification +82.96 Da (Sulfonyl group, -F +SO2-R). Note: The mass shift depends on the exact leaving group mechanism, but for SuFEx, the added mass is the entire sulfonyl moiety minus fluoride.
-
Specific Mass Shift: +189.97 Da (Addition of C6H5ClNO2S).
-
Strategic Workflow for Probe Development
Use this workflow to determine if 5-Cl-3-Me-Py-SO2F is the right warhead for your target.
Figure 2: Decision tree for selecting 5-Cl-3-Me-Py-SO2F based on target pocket architecture.
References
-
Narayanan, A., & Jones, L. H. (2015).[3] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.[3] Link
-
Dong, J., et al. (2014).[4] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[4][5] Angewandte Chemie International Edition, 53(36), 9430-9448. Link
-
Fadeyi, O. A., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry.[1][2][3][4][5][6] Chemical Society Reviews, 52, 276-308. Link
Sources
- 1. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Pyridinesulfonyl Fluorides: Methods, Mechanisms, and Practical Considerations
Introduction:
Pyridinesulfonyl fluorides have emerged as a class of compounds with significant utility in both medicinal chemistry and chemical biology. Their unique electronic properties and reactivity make them valuable as covalent inhibitors, chemical probes, and, notably, as reagents for deoxyfluorination, exemplified by the now indispensable PyFluor.[1][2] The growing interest in this scaffold necessitates a clear and comprehensive understanding of the available synthetic routes to access these important molecules. This guide provides a comparative analysis of the primary methods for the synthesis of pyridinesulfonyl fluorides, offering insights into the underlying mechanisms, substrate scope, and practical considerations for each approach. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate synthetic strategy for their specific needs.
I. Synthetic Strategies: A Comparative Overview
The synthesis of pyridinesulfonyl fluorides can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of method often depends on the availability of starting materials, the desired substitution pattern on the pyridine ring, and the tolerance of other functional groups within the molecule.
| Synthetic Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| 1. From Halopyridines | Bromopyridines | Pd catalyst, DABSO, NFSI | Good functional group tolerance, one-pot procedure, suitable for late-stage functionalization.[3][4] | Requires a palladium catalyst, which can be costly and require careful removal from the final product. |
| 2. From Aminopyridines | Aminopyridines | NaNO₂, acid, SO₂, fluoride source | Utilizes readily available and inexpensive starting materials. | Diazonium intermediates can be unstable, may require careful temperature control, and can produce side products.[5] |
| 3. From Pyridinethiols/Disulfides | Pyridinethiols, Dipyridyl disulfides | Oxidizing agent (e.g., Cl₂), Fluoride source (e.g., KF) | Direct conversion of a common functional group. | May require harsh oxidizing conditions that are not compatible with all functional groups. |
| 4. From Pyridinesulfonic Acids | Pyridinesulfonic acids/salts | SOF₂, Xtalfluor-E, or Cyanuric chloride/KHF₂ | Starts from a stable and readily accessible sulfur(VI) species.[6][7] | Can be a two-step process, and some methods may have limited substrate scope or give low yields for pyridine derivatives.[6] |
| 5. From Pyridinesulfonamides | Pyridinesulfonamides | Pyrylium tetrafluoroborate, MgCl₂, KF | Mild conditions, high chemoselectivity, suitable for complex molecules.[8][9] | The pyrylium reagent is a specialized reagent. |
II. Detailed Analysis of Synthetic Methods
Palladium-Catalyzed Synthesis from Halopyridines
This modern approach offers a powerful and versatile route to pyridinesulfonyl fluorides, particularly for the late-stage functionalization of complex molecules. The reaction proceeds via a palladium-catalyzed cross-coupling of a bromopyridine with a sulfur dioxide surrogate, typically 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). The resulting pyridinesulfinate intermediate is then trapped in situ with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), to yield the desired pyridinesulfonyl fluoride.[3][4]
Mechanism:
The catalytic cycle is believed to involve the oxidative addition of the bromopyridine to a Pd(0) species, followed by insertion of sulfur dioxide from DABSO to form a palladium(II) sulfinate complex. Reductive elimination then generates the pyridinesulfinate, which is subsequently fluorinated.
Experimental Protocol: General Procedure for Palladium-Catalyzed Synthesis of Pyridyl Sulfonyl Fluorides [4][10]
-
To a reaction vessel, add the bromopyridine (1.0 equiv), PdCl₂(AmPhos)₂ (5 mol%), and DABSO (0.6 equiv).
-
Add anhydrous isopropyl alcohol to achieve a 0.2 M concentration of the bromopyridine.
-
Add triethylamine (3.0 equiv) and heat the reaction mixture at 75 °C for 16 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature.
-
Add N-fluorobenzenesulfonimide (NFSI) (1.5 equiv) and stir for an additional 3 hours.
-
The reaction mixture can then be worked up and the product purified by column chromatography.
Diagram of the Workflow:
Caption: Two-step synthesis of pyridinesulfonyl fluorides from aminopyridines.
Synthesis from Pyridinethiols and Disulfides
The oxidation of pyridinethiols or their corresponding disulfides provides a direct route to the sulfonyl fluoride moiety. This method typically involves a two-step process: initial oxidation to the sulfonyl chloride, followed by a halide exchange reaction.
Mechanism:
The thiol or disulfide is first oxidized to a sulfonyl chloride using a strong oxidizing agent, such as chlorine in an aqueous medium. The resulting sulfonyl chloride is then treated with a fluoride source to undergo a nucleophilic substitution at the sulfur atom, replacing the chloride with a fluoride.
Experimental Protocol: General Procedure for Synthesis from Pyridinethiols
-
Suspend the pyridinethiol in an acidic aqueous solution.
-
Bubble chlorine gas through the suspension at low temperature until the reaction is complete, forming the pyridinesulfonyl chloride.
-
Isolate the crude sulfonyl chloride.
-
Perform a halide exchange reaction as described in the previous section by treating the sulfonyl chloride with a fluoride source like KF.
Synthesis from Pyridinesulfonic Acids
This method is advantageous as it begins with a sulfur(VI) species, thus avoiding a separate oxidation step. The conversion of sulfonic acids or their salts to sulfonyl fluorides can be achieved using various fluorinating agents. While direct conversion has been reported, it can be low-yielding for pyridine substrates. [6]A more robust method involves a one-pot, two-step process where the sulfonic acid is first converted to the sulfonyl chloride, followed by in situ fluorination. [7] Mechanism:
In the one-pot method, the pyridinesulfonic acid is treated with a chlorinating agent like cyanuric chloride to form the pyridinesulfonyl chloride intermediate. This is immediately followed by the addition of a fluoride source such as potassium bifluoride (KHF₂) to perform the halide exchange.
Experimental Protocol: One-Pot Synthesis from Pyridinesulfonic Acids [7]
-
To a solution of the pyridinesulfonic acid in acetonitrile, add cyanuric chloride and a phase-transfer catalyst (e.g., tetramethylammonium chloride).
-
Heat the reaction mixture to form the sulfonyl chloride.
-
Cool the reaction and add potassium bifluoride and acetone.
-
Stir at room temperature to complete the fluorination.
-
Work up the reaction and purify the product.
Synthesis from Pyridinesulfonamides
A more recent and mild method involves the conversion of primary pyridinesulfonamides to their corresponding sulfonyl fluorides. This transformation is mediated by a pyrylium salt, which activates the sulfonamide for subsequent conversion to the sulfonyl chloride, followed by an in situ halide exchange. [8][9] Mechanism:
The primary sulfonamide reacts with 2,4,6-triphenylpyrylium tetrafluoroborate in the presence of magnesium chloride to form the corresponding sulfonyl chloride. The addition of potassium fluoride then effects the conversion to the sulfonyl fluoride. [8][9]
Experimental Protocol: Synthesis from Pyridinesulfonamides [8][9]
-
To a mixture of the pyridinesulfonamide (1.0 equiv), 2,4,6-triphenylpyrylium tetrafluoroborate (1.5 equiv), and magnesium chloride (1.5 equiv) in acetonitrile, add potassium fluoride (6.0 equiv).
-
Heat the reaction mixture at 60 °C for 2 hours.
-
Add water and stir for 1 hour at room temperature.
-
Extract the product and purify by chromatography.
III. Conclusion and Future Outlook
The synthesis of pyridinesulfonyl fluorides can be accomplished through a variety of methods, each with its own merits and drawbacks. The palladium-catalyzed approach from halopyridines stands out for its broad functional group tolerance and suitability for late-stage functionalization, making it highly valuable in drug discovery. Traditional methods starting from aminopyridines and pyridinethiols remain relevant due to the low cost and availability of the starting materials. The conversion of pyridinesulfonic acids and sulfonamides offers milder alternatives that can be advantageous for sensitive substrates.
As the importance of pyridinesulfonyl fluorides continues to grow, the development of even more efficient, sustainable, and cost-effective synthetic methods will be a key area of research. Innovations in catalysis and the exploration of novel fluorinating reagents will undoubtedly expand the synthetic chemist's toolbox for accessing these valuable compounds.
IV. References
-
Doyle, A. G., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society.
-
Enamine. PyFluor.
-
Willis, M. C., et al. (2017). One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides. Chemical Science.
-
Willis, M. C., et al. (2017). Supporting Information for One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides. The Royal Society of Chemistry.
-
Willis, M. C., et al. (2017). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Chemical Science.
-
Cornella, J., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry.
-
CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride. Google Patents.
-
Sigma-Aldrich. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor).
-
Nielsen, M. K., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society.
-
Ball, N. D., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications.
-
Noël, T., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Organic Letters.
-
Willis, M. C., et al. (2017). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. PMC - NIH.
-
Enamine Store. PyFluor.
-
Qin, Y., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Green Chemistry.
-
Qin, Y., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. PMC - NIH.
-
Cornella, J., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. Organic Syntheses.
-
Tlili, A. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
-
Matsumoto, K. (2013). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University.
-
Zemtsova, M. N., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI.
-
Cornella, J., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. ResearchGate.
-
Ball, N. D., et al. (2022). Facile Synthesis of Sulfonyl Fluorides from Sulfonic Acids. ResearchGate.
-
Dolbier, W. R., et al. (2015). Synthesis and Characterization of 2-pyridylsulfur Pentafluorides. Angewandte Chemie International Edition.
-
Tlili, A. (2021). Sulfonyl fluorides synthesis from aryl bromide or Grignard reagents. ResearchGate.
-
Willis, M. C., et al. (2017). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Chemical Science (RSC Publishing).
-
Organic Chemistry Portal. Sulfonyl fluoride synthesis by fluorosulfonation.
-
Willis, M. C., et al. (2017). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Semantic Scholar.
-
Ritter, T., et al. (2013). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Journal of the American Chemical Society.
Sources
- 1. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]
- 2. PyFluor - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 6. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Safety Operating Guide
Technical Guide: Proper Disposal of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride
Executive Summary & Immediate Hazard Profile
5-Chloro-3-methylpyridine-2-sulfonyl fluoride (CAS: 375368-84-6) is a specialized "SuFEx" (Sulfur-Fluoride Exchange) reagent. Unlike their sulfonyl chloride counterparts, sulfonyl fluorides possess a unique "stability-reactivity" paradox that creates specific disposal risks.
-
The Trap: Sulfonyl fluorides are kinetically stable against hydrolysis in neutral water. They do not "smoke" or decompose visibly like acid chlorides. Do not assume the material is inert because it does not react immediately with moisture.
-
The Hazard: Upon forced hydrolysis or metabolic breakdown, this compound releases Fluoride ions (
) . In the presence of acids (often found in mixed waste streams), this generates Hydrofluoric Acid (HF) , a severe contact poison. -
The Objective: This guide provides a self-validating protocol to chemically quench the electrophilic sulfur center and sequester fluoride ions as insoluble salts before the waste leaves the hood.
Chemical Rationale (The "Why")
To dispose of this compound safely, you must understand its resistance to degradation.[1]
-
Stability: The S(VI)–F bond is strong (approx. 90 kcal/mol) and resistant to reduction and thermolysis. Simple dilution with water is ineffective.
-
Activation: Hydrolysis requires basic conditions (pH > 10) to attack the sulfur center, displacing the fluoride.
-
Sequestration: Once hydrolyzed, the free fluoride ion poses a secondary hazard. We introduce Calcium (
) to precipitate Calcium Fluoride ( ), effectively immobilizing the fluoride hazard.
Reaction Scheme:
Required PPE & Engineering Controls[2]
| Category | Specification | Rationale |
| Respiratory | Fume Hood (Face velocity > 100 fpm) | Prevents inhalation of sulfonyl fluoride vapor or HF gas. |
| Dermal | Double Nitrile Gloves (min 5 mil) | Standard nitrile provides short-term splash protection. |
| Eye/Face | Chemical Splash Goggles + Face Shield | Mandatory. Risk of irreversible eye damage from hydrolytic HF. |
| Auxiliary | Calcium Gluconate Gel (2.5%) | Antidote. Must be present on the benchtop in case of skin exposure. |
Step-by-Step Quenching & Disposal Protocol
Scope: This procedure applies to research-scale quantities (< 50g). For larger process scales, contact a licensed hazardous waste contractor immediately.
Phase 1: Preparation
-
Segregate: Clear the fume hood of all acids. Mixing this reagent with acid before quenching can generate anhydrous HF gas.
-
Solvent Choice: Prepare a solution of the sulfonyl fluoride in a non-reactive organic solvent (e.g., Dichloromethane or Ethyl Acetate) if it is not already in solution.
Phase 2: Controlled Hydrolysis (The Quench)
-
Setup: Place the flask containing the sulfonyl fluoride solution in an ice-water bath (
). -
Base Addition: Slowly add 2.5 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) .
-
Ratio: Use at least 5 molar equivalents of base relative to the sulfonyl fluoride.
-
Observation: The reaction may not be vigorous initially.[2]
-
-
Digestion: Remove the ice bath and allow the mixture to stir at room temperature for 4–12 hours .
-
Note: Unlike acid chlorides, this reaction is slow. Do not rush this step.
-
Phase 3: Fluoride Sequestration (The Safety Lock)
-
Calcium Addition: Add an excess of Calcium Chloride (
) solution or solid Calcium Carbonate ( ) to the basic mixture. -
Precipitation: Stir for 30 minutes. You should observe a fine white precipitate (
).-
Why: This converts soluble, toxic
into insoluble, inert fluorite.
-
Phase 4: Validation (Self-Validating System)
-
pH Check: Verify the pH is still basic (> pH 9). If acidic, add more base and re-stir.
-
TLC/LC-MS Check: Spot the organic layer on a TLC plate. If the starting material (sulfonyl fluoride) spot is visible, the quench is incomplete. Do not dispose until starting material is undetectable.
Phase 5: Final Disposal
-
Separation: If a biphasic mixture remains, separate the layers.
-
Labeling:
-
Organic Layer: "Halogenated Organic Solvent Waste – High BTU."
-
Aqueous Layer (Slurry): "Basic Aqueous Waste with Calcium Fluoride Precipitate."
-
-
Container: Use High-Density Polyethylene (HDPE) containers. Avoid glass for the aqueous layer if the pH is extremely high or if trace HF is suspected.
Visualized Workflows
Diagram 1: Chemical Quenching Mechanism
This diagram illustrates the transformation of the hazardous reagent into inert waste.
Figure 1: The chemical pathway for neutralizing the sulfonyl fluoride moiety.
Diagram 2: Disposal Decision Logic
Use this flow to determine the correct waste stream.
Figure 2: Decision matrix for handling bulk stock versus reaction waste.
Regulatory & Waste Code Classification
When filling out your institution's hazardous waste tag, use the following classifications. Note: This compound is not explicitly P-listed or U-listed by the EPA, so it defaults to characteristic codes.
| Regulatory Body | Waste Code | Description |
| EPA (RCRA) | D002 | Corrosive (if pH > 12.5 or < 2). |
| EPA (RCRA) | D003 | Reactive (Potential for HF generation if acidified). |
| DOT | Class 8 | Corrosive Material (Liquid/Solid). |
| Lab Label | Halogenated | Must be segregated from non-halogenated solvents to prevent incinerator corrosion issues. |
Emergency Response (Spills)
-
Evacuate: If spill is >100mL and outside a hood, evacuate the lab.
-
PPE: Don Silver Shield/4H laminate gloves if handling bulk material (Nitrile degrades rapidly against some concentrated fluorinated organics).
-
Absorb: Use a Basic Neutralizing Absorbent (e.g., Sodium Carbonate or commercial acid-neutralizing spill pads). Do not use clay or sand alone, as they do not neutralize the potential HF generation.
-
Clean: Wipe surfaces with a dilute Sodium Bicarbonate solution.
References
-
National Institutes of Health (NIH) - PubChem. 5-Chloro-2-fluoro-3-methylpyridine (Precursor/Analog Data). Available at: [Link]
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3] Angewandte Chemie International Edition. (Demonstrates stability/reactivity profiles of sulfonyl fluorides). Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Available at: [Link]
-
Massachusetts Institute of Technology (MIT) EHS. Standard Operating Procedure: Hydrofluoric Acid and Fluoride Reagents. (General guidance on fluoride sequestration). Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
